NVP-AAD777
Description
Properties
Molecular Formula |
C22H14F6N4 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
N-[3,4-bis(trifluoromethyl)phenyl]-4-(pyridin-4-ylmethyl)phthalazin-1-amine |
InChI |
InChI=1S/C22H14F6N4/c23-21(24,25)17-6-5-14(12-18(17)22(26,27)28)30-20-16-4-2-1-3-15(16)19(31-32-20)11-13-7-9-29-10-8-13/h1-10,12H,11H2,(H,30,32) |
InChI Key |
BSIYFOACHNHUPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC(=C(C=C3)C(F)(F)F)C(F)(F)F)CC4=CC=NC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NVP-AAD777; NVP AAD777; NVP-AAD-777; NVP AAD 777; NVPAAD777; AAD-777; ZK-202664; AAD 777; ZK 202664; AAD777; ZK202664; |
Origin of Product |
United States |
Foundational & Exploratory
NVP-AAD777: A Technical Guide to its Mechanism of Action as a VEGFR-2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-AAD777, also known as AAD777 or ZK202664, is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides an in-depth technical overview of the mechanism of action of this compound, including its in vitro efficacy, kinase selectivity, and the signaling pathways it modulates. Detailed experimental methodologies for key assays are also provided to support further research and development.
Core Mechanism of Action: VEGFR-2 Inhibition
The primary mechanism of action of this compound is the direct inhibition of the tyrosine kinase activity of VEGFR-2. Vascular Endothelial Growth Factor (VEGF) binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways that are crucial for endothelial cell proliferation, migration, survival, and vascular permeability – all critical processes in angiogenesis. This compound competitively binds to the ATP-binding site of the VEGFR-2 kinase domain, preventing ATP hydrolysis and subsequent receptor autophosphorylation and activation.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of this compound
| Assay | Target/Process | IC50 |
| Kinase Assay | VEGFR-2 | 0.65 µM |
| Cell-Based Assay | VEGF-induced cellular receptor phosphorylation | 26.6 nM |
| Cell-Based Assay | VEGF-induced HUVEC proliferation | 19.6 nM |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Activity | IC50 |
| VEGFR-1 | Weakly Inhibits | 2.2 µM[1] |
| VEGFR-3 | Weakly Inhibits | 3 µM[1] |
| PDGFR-β | Little to no activity at 10 µM | >10 µM |
| FGFR-1 | No activity at 10 µM | >10 µM |
| FGFR-3 | No activity at 10 µM | >10 µM |
| FGFR-4 | No activity at 10 µM | >10 µM |
| PDGFR-α | No activity at 10 µM | >10 µM |
| Tie-2 | No activity at 10 µM | >10 µM |
Signaling Pathways Modulated by this compound
By inhibiting VEGFR-2, this compound effectively blocks the downstream signaling cascades that promote angiogenesis. The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
VEGFR-2 Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of VEGFR-2.
Methodology:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP (with radiolabeled γ-³²P-ATP or γ-³³P-ATP), this compound, kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT), and phosphocellulose paper.
-
Procedure:
-
A reaction mixture is prepared containing the VEGFR-2 kinase, the peptide substrate, and varying concentrations of this compound in the kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP (containing a tracer amount of radiolabeled ATP).
-
The reaction is allowed to proceed for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by spotting the mixture onto phosphocellulose paper.
-
The phosphocellulose paper is washed extensively with a dilute acid solution (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.
-
The amount of radiolabeled phosphate incorporated into the peptide substrate is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
VEGF-Induced HUVEC Proliferation Assay
Objective: To assess the ability of this compound to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF.
Methodology:
-
Cell Culture: HUVECs are cultured in endothelial cell growth medium (EGM) supplemented with growth factors. For the assay, cells are serum-starved for a period (e.g., 24 hours) to synchronize them in a quiescent state.
-
Procedure:
-
Quiescent HUVECs are seeded into 96-well plates.
-
The cells are treated with varying concentrations of this compound for a short pre-incubation period (e.g., 1-2 hours).
-
VEGF is then added to the wells to stimulate cell proliferation. Control wells include cells with no treatment, cells with VEGF alone, and cells with this compound alone.
-
The plates are incubated for a period of 48-72 hours to allow for cell proliferation.
-
Cell proliferation is quantified using a suitable method, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis: The percentage of inhibition of VEGF-induced proliferation is calculated for each concentration of this compound. The IC50 value is determined from the dose-response curve.
In Vivo Matrigel Plug Angiogenesis Assay
Objective: To evaluate the anti-angiogenic activity of this compound in a living organism.
Methodology:
-
Reagents and Animals: Matrigel (a basement membrane extract that is liquid at 4°C and solidifies at body temperature), VEGF, this compound, and immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
Matrigel is thawed on ice and mixed with VEGF and either this compound or a vehicle control.
-
The Matrigel mixture is injected subcutaneously into the flanks of the mice.
-
The injected Matrigel forms a solid plug.
-
After a specified period (e.g., 7-14 days), the mice are euthanized, and the Matrigel plugs are excised.
-
The extent of angiogenesis into the Matrigel plug is quantified.
-
-
Quantification of Angiogenesis:
-
Hemoglobin Content: The plugs can be homogenized, and the hemoglobin content measured using a colorimetric assay (e.g., Drabkin's reagent) as an indicator of blood vessel formation.
-
Immunohistochemistry: The plugs can be sectioned and stained with antibodies against endothelial cell markers (e.g., CD31) to visualize and quantify the microvessel density.
-
-
Data Analysis: The level of angiogenesis in the this compound-treated group is compared to the vehicle-treated control group to determine the in vivo anti-angiogenic efficacy.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating a potential VEGFR-2 inhibitor like this compound.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of VEGFR-2 kinase. Its mechanism of action involves the direct inhibition of VEGFR-2 autophosphorylation, leading to the suppression of downstream signaling pathways that are critical for angiogenesis. The quantitative data from in vitro assays demonstrate its efficacy in inhibiting both the enzyme and VEGF-driven cellular processes. The provided experimental protocols offer a foundation for the further investigation and development of this compound and other related anti-angiogenic agents.
References
Unveiling the Target: A Technical Guide to the Identification and Validation of NVP-AAD777
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target identification and validation of NVP-AAD777, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the preclinical data and methodologies associated with this compound.
This compound, also known as ZK202664, has been identified as a significant molecule in the landscape of anti-angiogenic research. Its primary mechanism of action is the inhibition of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data, providing a clear comparison of its inhibitory activity against different kinases and cellular processes.
| Target/Assay | IC50 Value | Description |
| VEGFR-2 Kinase Activity | 0.65 µM | Inhibition of the enzymatic activity of the isolated VEGFR-2 kinase domain. |
| VEGFR-1 Kinase Activity | 2.2 µM | Weaker inhibition of the VEGFR-1 kinase, indicating selectivity for VEGFR-2. |
| VEGFR-3 Kinase Activity | 3.0 µM | Weaker inhibition of the VEGFR-3 kinase, further supporting selectivity. |
| VEGF-induced Cellular Receptor Phosphorylation | 26.6 nM | Inhibition of the autophosphorylation of VEGFR-2 in a cellular context upon stimulation with VEGF. |
| VEGF-induced HUVEC Proliferation | 19.6 nM | Inhibition of the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) stimulated by VEGF. |
| Other Kinases (PDGFR-β, FGFR-1, FGFR-3, FGFR-4, PDGFR-α, Tie-2) | > 10 µM | Little to no inhibitory activity observed at a concentration of 10 µM, demonstrating high selectivity. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize this compound.
VEGFR-2 Kinase Inhibition Assay
A luminescence-based kinase assay is a common method to determine the in vitro potency of an inhibitor against a purified kinase.
Principle: The assay measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed), and a higher signal indicates greater inhibition.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing recombinant VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.
-
Inhibitor Addition: this compound is serially diluted and added to the reaction mixture. A control with no inhibitor (vehicle control) is also included.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the kinase reaction to proceed.
-
Signal Detection: A reagent is added that stops the kinase reaction and detects the amount of remaining ATP by converting it into a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Receptor Phosphorylation Assay
This assay assesses the ability of an inhibitor to block the activation of a receptor in a cellular environment.
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the phosphorylation of VEGFR-2 in cells upon stimulation with its ligand, VEGF.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are cultured in appropriate media.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound.
-
VEGF Stimulation: The cells are then stimulated with VEGF to induce VEGFR-2 autophosphorylation.
-
Cell Lysis and Protein Quantification: The cells are lysed, and the total protein concentration in the lysates is determined.
-
ELISA: An ELISA plate is coated with an antibody that captures VEGFR-2. The cell lysates are added to the wells, and a second antibody that specifically recognizes the phosphorylated form of VEGFR-2 is used for detection. This detection antibody is typically conjugated to an enzyme that produces a colorimetric or chemiluminescent signal.
-
Data Analysis: The signal is measured, and the inhibition of phosphorylation is calculated relative to the VEGF-stimulated control without the inhibitor. The IC50 value is then determined.
HUVEC Proliferation Assay
This assay measures the effect of an inhibitor on the growth of endothelial cells, a key process in angiogenesis.
Principle: The proliferation of HUVECs in response to VEGF stimulation is quantified. A reduction in proliferation in the presence of an inhibitor indicates anti-angiogenic activity.
Methodology:
-
Cell Seeding: HUVECs are seeded in a multi-well plate in a low-serum medium to induce a quiescent state.
-
Inhibitor and Stimulant Addition: The cells are treated with different concentrations of this compound in the presence of a pro-proliferative concentration of VEGF.
-
Incubation: The plate is incubated for a period of 48-72 hours to allow for cell proliferation.
-
Proliferation Measurement: Cell proliferation can be assessed using various methods, such as:
-
MTS/MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.
-
BrdU Incorporation: An immunoassay that detects the incorporation of bromodeoxyuridine into the DNA of proliferating cells.
-
Direct Cell Counting: Using a cell counter or imaging system.
-
-
Data Analysis: The percentage of proliferation inhibition is calculated for each concentration of this compound, and the IC50 value is determined.
Visualizing the Pathways and Workflows
To further elucidate the context of this compound's action and the experimental logic, the following diagrams are provided.
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for this compound target identification and validation.
This guide serves as a foundational resource for understanding the preclinical profile of this compound. The provided data and methodologies underscore its characterization as a potent and selective VEGFR-2 inhibitor, a critical step in the drug discovery and development pipeline. Further in vivo studies would be necessary to fully validate its therapeutic potential.
NVP-AAD777: A Technical Guide to a Selective VEGFR-2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-AAD777, also identified as ZK202664, is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 kinase, this compound effectively abrogates downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. This targeted mechanism of action makes this compound a valuable tool for investigating the roles of VEGFR-2 in physiological and pathological angiogenesis and a potential candidate for therapeutic development in diseases characterized by aberrant blood vessel formation, such as cancer and age-related macular degeneration. This technical guide provides a comprehensive overview of the discovery, (inferred) synthesis, biological activity, and mechanism of action of this compound, complete with detailed experimental protocols and data presented for scientific evaluation.
Discovery and Rationale
While the specific discovery details of this compound are not extensively published in the public domain, its development can be situated within the broader context of Novartis's research programs focused on the discovery of novel kinase inhibitors for oncology and other indications. The strategic rationale for developing selective VEGFR-2 inhibitors lies in the central role of the VEGF/VEGFR-2 signaling axis in tumor angiogenesis. By inhibiting this pathway, the formation of new blood vessels that supply tumors with essential nutrients and oxygen can be suppressed, thereby impeding tumor growth and metastasis.
The discovery process for compounds like this compound typically involves high-throughput screening of compound libraries against the target kinase, followed by medicinal chemistry efforts to optimize lead compounds for potency, selectivity, and desirable pharmacokinetic properties. Novartis has a history of successful kinase inhibitor development, and this compound emerged from these efforts as a potent and selective inhibitor of VEGFR-2.
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available and is likely proprietary. However, based on the chemical structure of this compound, 4-((4-methylpiperazin-1-yl)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide, its synthesis can be conceptually understood through the assembly of key structural motifs common in medicinal chemistry. The synthesis would likely involve a convergent approach, preparing key intermediates and coupling them in the final steps.
A plausible, though not confirmed, synthetic strategy would involve the following key transformations:
-
Synthesis of the Pyrimidinyl Aniline Core: This would likely involve a Buchwald-Hartwig or similar cross-coupling reaction between a substituted aniline and a functionalized pyrimidine.
-
Amide Bond Formation: The final step would likely be an amide coupling reaction between the pyrimidinyl aniline core and a benzoic acid derivative containing the methylpiperazinyl methyl moiety.
Biological Activity and Data
This compound has been characterized as a potent and selective inhibitor of VEGFR-2 kinase activity. Its inhibitory effects have been quantified through various biochemical and cellular assays.
Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity of this compound against VEGFR family kinases.
| Kinase Target | IC50 (µM) |
| VEGFR-2 | 0.65 |
| VEGFR-1 | 2.2 |
| VEGFR-3 | 3.0 |
Data sourced from publicly available information.
This compound demonstrates limited to no activity against other tyrosine kinases such as PDGFR-β, FGFR-1, FGFR-3, FGFR-4, PDGFR-α, and Tie-2 at concentrations up to 10 µM.
Cellular Activity
The inhibitory effects of this compound on VEGF-induced signaling and cellular responses in relevant cell models are summarized below.
| Assay | Cell Line | IC50 (nM) |
| VEGF-Induced Receptor Phosphorylation | HUVEC | 26.6 |
| VEGF-Induced Cell Proliferation | HUVEC | 19.6 |
Data sourced from publicly available information.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the kinase activity of VEGFR-2. This, in turn, blocks the downstream signaling cascades that are crucial for angiogenesis.
The VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including:
-
PLCγ-PKC-MAPK Pathway: Primarily involved in endothelial cell proliferation.
-
PI3K-Akt Pathway: Promotes endothelial cell survival and migration.
-
Src-FAK Pathway: Regulates cell migration and adhesion.
By inhibiting the initial autophosphorylation of VEGFR-2, this compound effectively blocks the activation of all these downstream signaling events.
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound. These are representative protocols and may require optimization based on specific laboratory conditions and reagents.
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by recombinant human VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 (KDR) kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Prepare a master mix containing VEGFR-2 kinase and the Poly(Glu, Tyr) substrate in kinase buffer.
-
Add 10 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 12.5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using the ADP-Glo™ kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Caption: Experimental workflow for the in vitro VEGFR-2 kinase assay.
VEGF-Induced Cellular Receptor Phosphorylation Assay
This assay determines the effect of this compound on the phosphorylation of VEGFR-2 in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM-2)
-
Serum-free basal medium
-
Recombinant human VEGF-A
-
This compound
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Anti-phospho-VEGFR-2 (Tyr1175) antibody
-
Anti-total-VEGFR-2 antibody
-
ELISA or Western blotting reagents
Procedure:
-
Seed HUVECs in 6-well plates and grow to near confluence.
-
Serum-starve the cells for 4-6 hours in basal medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated and total VEGFR-2 using a sandwich ELISA or Western blotting.
-
Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal and calculate the percent inhibition to determine the IC50 value.
HUVEC Proliferation Assay
This assay assesses the ability of this compound to inhibit VEGF-induced proliferation of endothelial cells.
Materials:
-
HUVECs
-
EGM-2 medium
-
Serum-free basal medium
-
Recombinant human VEGF-A
-
This compound
-
Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT)
-
96-well clear-bottom plates
Procedure:
-
Seed HUVECs in 96-well plates at a low density (e.g., 5,000 cells/well) in EGM-2.
-
Allow cells to adhere overnight.
-
Serum-starve the cells for 4-6 hours in basal medium.
-
Replace the medium with basal medium containing various concentrations of this compound and VEGF-A (e.g., 20 ng/mL). Include controls for no VEGF and VEGF alone.
-
Incubate the plates for 48-72 hours at 37°C.
-
Measure cell proliferation using a suitable reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition of VEGF-induced proliferation and determine the IC50 value.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of VEGFR-2 kinase. Its ability to effectively block VEGF-induced signaling and cellular responses in vitro makes it a valuable research tool for elucidating the complex roles of VEGFR-2 in health and disease. While detailed information regarding its discovery and synthesis is not fully in the public domain, the available data on its biological activity and mechanism of action provide a strong foundation for its use in preclinical studies and as a reference compound in the development of new anti-angiogenic therapies. Further investigations into its in vivo efficacy and pharmacokinetic properties would be necessary to fully assess its therapeutic potential.
NVP-AAD777: A Potent and Selective VEGFR-2 Kinase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-AAD777, also known as AAD777 or ZK202664, is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. By targeting VEGFR-2, this compound effectively blocks the signaling cascade initiated by its ligand, VEGF, thereby inhibiting endothelial cell proliferation and migration, crucial steps in the angiogenic process. This technical guide provides a comprehensive review of the preclinical data on this compound, including its inhibitory activity, effects on cellular processes, and the underlying signaling pathways.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Kinase Inhibition Profile of this compound [1]
| Target Kinase | IC50 (µM) |
| VEGFR-2 | 0.65 |
| VEGFR-1 | 2.2 |
| VEGFR-3 | 3.0 |
| PDGFR-β | >10 |
| FGFR-1 | >10 |
| FGFR-3 | >10 |
| FGFR-4 | >10 |
| PDGFR-α | >10 |
| Tie-2 | >10 |
Table 2: Cellular Activity of this compound [1]
| Assay | Cell Type | IC50 (nM) |
| VEGF-induced Cellular Receptor Phosphorylation | Not Specified | 26.6 |
| VEGF-induced HUVE Cell Proliferation | HUVEC | 19.6 |
Core Mechanism of Action: VEGFR-2 Signaling Pathway
This compound exerts its anti-angiogenic effects by directly inhibiting the tyrosine kinase activity of VEGFR-2. The binding of VEGF to its receptor triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, and survival. This compound, by blocking the initial phosphorylation step, effectively shuts down these pro-angiogenic signals.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on standard practices in the field and inferred from the primary literature.
In Vitro VEGFR-2 Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of VEGFR-2.
Methodology:
-
Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains recombinant human VEGFR-2 kinase domain, a synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM MnCl₂, 0.2 mM DTT, and 0.1 mg/ml BSA).
-
Inhibitor Addition: this compound is serially diluted in DMSO and added to the wells to achieve a range of final concentrations. A control group with DMSO alone is included.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as:
-
Radiometric Assay: Utilizing [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
ELISA-based Assay: Using a specific antibody that recognizes the phosphorylated substrate.
-
Luminescence-based Assay: Measuring the amount of ADP produced using a coupled enzyme system (e.g., ADP-Glo™).
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound relative to the DMSO control. The IC50 value is determined by fitting the dose-response curve to a sigmoidal model.
VEGF-Induced Cellular Receptor Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit the phosphorylation of VEGFR-2 in a cellular context.
Methodology:
-
Cell Culture: A suitable cell line endogenously or recombinantly expressing VEGFR-2 is cultured to sub-confluency.
-
Serum Starvation: To reduce basal receptor phosphorylation, cells are serum-starved for a period of 16-24 hours prior to the experiment.
-
Inhibitor Pre-treatment: Cells are pre-incubated with various concentrations of this compound or DMSO vehicle for a defined period (e.g., 1-2 hours).
-
VEGF Stimulation: Cells are stimulated with a predetermined optimal concentration of recombinant human VEGF (e.g., 50 ng/mL) for a short duration (e.g., 5-15 minutes) to induce VEGFR-2 phosphorylation.
-
Cell Lysis: The stimulation is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS) and then lysing the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantification of Phosphorylation: The level of phosphorylated VEGFR-2 in the cell lysates is determined by an enzyme-linked immunosorbent assay (ELISA) using a capture antibody against total VEGFR-2 and a detection antibody specific for the phosphorylated form of the receptor.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of this compound concentration versus the inhibition of VEGF-induced VEGFR-2 phosphorylation.
VEGF-Induced HUVE Cell Proliferation Assay
Objective: To evaluate the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF.
Methodology:
-
Cell Seeding: HUVECs are seeded into 96-well plates in their growth medium and allowed to adhere overnight.
-
Serum Starvation: The growth medium is replaced with a low-serum or serum-free medium for 24 hours to synchronize the cells and reduce basal proliferation.
-
Treatment: The cells are then treated with various concentrations of this compound in the presence of a pro-proliferative concentration of VEGF (e.g., 20 ng/mL). Control wells include cells with VEGF and DMSO, and cells without VEGF.
-
Incubation: The plates are incubated for a period that allows for cell division (e.g., 48-72 hours).
-
Proliferation Measurement: Cell proliferation is quantified using a colorimetric or fluorometric assay, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
BrdU Incorporation Assay: Measures the incorporation of bromodeoxyuridine into the DNA of proliferating cells.
-
-
Data Analysis: The absorbance or fluorescence values are read using a microplate reader. The percentage of inhibition of VEGF-induced proliferation is calculated for each this compound concentration, and the IC50 value is determined.
References
The Core Cellular Pathways Modulated by NVP-AAD777: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-AAD777, also known as ZK202664, is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This technical guide provides an in-depth overview of the cellular pathways affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions. The primary mechanism of action of this compound is the direct inhibition of VEGFR-2 kinase activity, which subsequently attenuates downstream signaling cascades crucial for endothelial cell proliferation, migration, and survival. This document serves as a comprehensive resource for understanding the molecular pharmacology of this compound and its impact on cellular function.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are the principal drivers of the angiogenic process. Consequently, the inhibition of VEGFR-2 signaling has emerged as a pivotal strategy in the development of anti-cancer therapeutics. This compound is a selective inhibitor of the VEGFR-2 tyrosine kinase, demonstrating potent anti-angiogenic properties. This guide will explore the specific cellular pathways modulated by this compound, providing a detailed technical framework for researchers in the field.
Quantitative Data on this compound Inhibitory Activity
The efficacy of this compound as a kinase inhibitor has been quantified through various biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative metrics.
| Target Kinase | Biochemical IC50 (μM) | Notes |
| VEGFR-2 (KDR) | 0.65[1] | Potent and primary target. |
| VEGFR-1 (Flt-1) | 2.2[1] | Weakly inhibits. |
| VEGFR-3 (Flt-4) | 3.0[1] | Weakly inhibits. |
| PDGFR-β | > 10[1] | Little to no activity. |
| FGFR-1 | > 10[1] | No activity. |
| FGFR-3 | > 10[1] | No activity. |
| FGFR-4 | > 10[1] | No activity. |
| PDGFR-α | > 10[1] | No activity. |
| Tie-2 | > 10[1] | No activity. |
| Cellular Assay | Cell Type | IC50 (nM) | Notes |
| VEGF-induced Receptor Phosphorylation | Not Specified | 26.6[1] | Measures the inhibition of VEGFR-2 autophosphorylation in a cellular context. |
| VEGF-induced Cell Proliferation | HUVEC | 19.6[1] | Measures the inhibition of endothelial cell growth stimulated by VEGF. |
Core Signaling Pathways Affected by this compound
This compound primarily exerts its effects by inhibiting the kinase activity of VEGFR-2. This action blocks the initiation of a cascade of downstream signaling events. The two major pathways affected are the Ras/MEK/ERK pathway, which is central to cell proliferation, and the PI3K/Akt pathway, which is critical for cell survival.
The VEGFR-2 Signaling Cascade
Upon binding of VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. These phosphorylated sites serve as docking stations for various signaling proteins, thereby initiating downstream cascades. This compound, by binding to the ATP-binding pocket of the VEGFR-2 kinase domain, prevents this initial autophosphorylation step.
Impact on the Ras/MEK/ERK Pathway
The activation of VEGFR-2 leads to the recruitment of adaptor proteins that activate the Ras/MEK/ERK signaling cascade. This pathway is a critical regulator of cell proliferation and migration. By inhibiting VEGFR-2, this compound effectively blocks the activation of this pathway, leading to a reduction in endothelial cell proliferation.
Impact on the PI3K/Akt Pathway
The PI3K/Akt pathway is another crucial downstream effector of VEGFR-2 signaling. This pathway plays a central role in promoting cell survival and inhibiting apoptosis. Inhibition of VEGFR-2 by this compound leads to the deactivation of the PI3K/Akt pathway, thereby promoting apoptosis in endothelial cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. These protocols are based on standard techniques used in the characterization of kinase inhibitors.
In Vitro VEGFR-2 Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of VEGFR-2.
Methodology:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, this compound, kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of this compound in kinase assay buffer. b. In a 96-well plate, add the VEGFR-2 enzyme, the peptide substrate, and the diluted this compound or vehicle control. c. Pre-incubate the mixture for 10-15 minutes at room temperature. d. Initiate the kinase reaction by adding ATP. e. Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C. f. Terminate the reaction and quantify the amount of ADP produced using a luminescence-based detection reagent.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
In Vitro Activity of NVP-AAD777: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-AAD777 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. By targeting VEGFR-2, this compound effectively modulates downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival. This technical guide provides a comprehensive overview of the in vitro activity of this compound, including its inhibitory potency, effects on cellular processes, and the underlying mechanism of action.
Quantitative Analysis of In Vitro Inhibitory Activity
The inhibitory activity of this compound has been quantified against several key kinases and in various cell-based assays. The following tables summarize the available data, providing a clear comparison of its potency and selectivity.
Table 1: this compound Kinase Inhibition Profile
| Target Kinase | IC50 (µM) |
| VEGFR-2 | 0.65[1] |
| VEGFR-1 | 2.2[1] |
| VEGFR-3 | 3.0[1] |
| PDGFR-β | >10[1] |
| FGFR-1 | >10[1] |
| FGFR-3 | >10[1] |
| FGFR-4 | >10[1] |
| PDGFR-α | >10[1] |
| Tie-2 | >10[1] |
Table 2: this compound Cellular Activity
| Assay | Cell Line | IC50 (nM) |
| VEGF-induced Cellular Receptor Phosphorylation | HUVEC | 26.6[1] |
| VEGF-induced Cell Proliferation | HUVEC | 19.6[1] |
Mechanism of Action: Inhibition of VEGFR-2 Signaling
This compound exerts its anti-angiogenic effects by directly inhibiting the tyrosine kinase activity of VEGFR-2. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic domain. This phosphorylation event initiates a cascade of downstream signaling pathways essential for angiogenesis. This compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing ATP from binding and thereby blocking the autophosphorylation and activation of the receptor. This blockade effectively abrogates the downstream signaling cascades.
VEGFR-2 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize the activity of this compound are provided below.
VEGFR-2 Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the VEGFR-2 kinase domain.
Objective: To quantify the concentration of this compound required to inhibit 50% of the VEGFR-2 kinase activity (IC50).
Methodology:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., a poly-Glu-Tyr peptide), adenosine triphosphate (ATP), this compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A solution of the VEGFR-2 enzyme is prepared in the assay buffer.
-
Serial dilutions of this compound are prepared and added to the wells of a microplate.
-
The VEGFR-2 enzyme solution is added to the wells containing the inhibitor and incubated for a defined period to allow for binding.
-
The kinase reaction is initiated by the addition of a solution containing the substrate and ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is terminated, and the amount of product formed (or ATP consumed) is quantified using a suitable detection method, such as luminescence or fluorescence.
-
The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
-
Workflow for a VEGFR-2 Kinase Inhibition Assay.
VEGF-Induced Cellular Receptor Phosphorylation Assay
This cell-based assay measures the ability of this compound to inhibit the VEGF-induced autophosphorylation of VEGFR-2 in intact cells.
Objective: To determine the concentration of this compound that inhibits VEGF-induced VEGFR-2 phosphorylation by 50% (IC50) in a cellular context.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to sub-confluency in appropriate growth medium.
-
Procedure:
-
Cells are serum-starved for a period to reduce basal receptor phosphorylation.
-
The cells are then pre-incubated with various concentrations of this compound.
-
Following pre-incubation, the cells are stimulated with a specific concentration of VEGF for a short period to induce VEGFR-2 phosphorylation.
-
The stimulation is stopped, and the cells are lysed to extract cellular proteins.
-
The level of phosphorylated VEGFR-2 is quantified using an immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or Western blotting, with an antibody specific for the phosphorylated form of VEGFR-2.
-
The results are normalized to the total amount of VEGFR-2 or a loading control, and the IC50 value is calculated.
-
VEGF-Induced HUVEC Proliferation Assay
This assay assesses the effect of this compound on the proliferation of endothelial cells, a key process in angiogenesis.
Objective: To determine the concentration of this compound that inhibits VEGF-stimulated HUVEC proliferation by 50% (IC50).
Methodology:
-
Cell Seeding: HUVECs are seeded at a low density in multi-well plates and allowed to adhere.
-
Procedure:
-
The cells are then treated with various concentrations of this compound in the presence of a pro-angiogenic stimulus, typically VEGF.
-
The cells are incubated for a period of 48 to 72 hours to allow for proliferation.
-
Cell proliferation is measured using a variety of methods, such as the MTT assay (which measures metabolic activity) or by direct cell counting.
-
The concentration of this compound that reduces cell proliferation by 50% is determined by analyzing the dose-response relationship.
-
Conclusion
This compound is a potent and selective inhibitor of VEGFR-2 with significant anti-proliferative activity in endothelial cells. The data presented in this guide highlight its potential as a therapeutic agent for diseases driven by pathological angiogenesis. The detailed methodologies provided for the key in vitro assays serve as a valuable resource for researchers in the field of angiogenesis and drug development, enabling the further investigation and characterization of this and other VEGFR-2 inhibitors.
References
Preliminary Studies on NVP-AAD777: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available preclinical data for NVP-AAD777. As of the latest search, specific in vivo efficacy and pharmacokinetic data for this compound are not available in the public domain. The experimental protocols provided are representative methodologies for the evaluation of VEGFR-2 inhibitors and may not exactly reflect the procedures used to generate the data for this compound.
Introduction
This compound is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound disrupts the signaling cascade responsible for endothelial cell proliferation, migration, and survival. This targeted mechanism of action makes this compound a compound of interest for the potential treatment of angiogenesis-dependent diseases, such as cancer. This guide provides a summary of the available preliminary in vitro data, outlines detailed experimental protocols for key assays, and visualizes the relevant biological pathways and workflows.
Mechanism of Action
This compound functions as a selective inhibitor of VEGFR-2 kinase. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of key tyrosine residues in its cytoplasmic domain. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for promoting the various cellular processes involved in angiogenesis. This compound competitively binds to the ATP-binding pocket of the VEGFR-2 kinase domain, thereby preventing receptor autophosphorylation and blocking the downstream signaling events.
NVP-AAD777: A Technical Guide to its Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of NVP-AAD777, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The information is curated for professionals in the fields of oncology, angiogenesis research, and drug development.
Core Target: VEGFR-2
This compound is a selective inhibitor targeting the kinase activity of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. Dysregulation of the VEGFR-2 signaling pathway is a critical factor in tumor growth and metastasis, making it a prime target for therapeutic intervention.
Binding Affinity of this compound
The binding affinity of this compound has been characterized by its half-maximal inhibitory concentration (IC50), a measure of the concentration of the inhibitor required to reduce the activity of a specific enzyme or receptor by 50%. The available data demonstrates that this compound is a potent and selective inhibitor of VEGFR-2.
| Target Enzyme/Process | IC50 Value |
| VEGFR-2 (KDR) | 0.65 µM |
| VEGFR-1 | 2.2 µM |
| VEGFR-3 | 3.0 µM |
| VEGF-induced cellular receptor phosphorylation | 26.6 nM |
| VEGF-induced Human Umbilical Vein Endothelial Cell (HUVEC) proliferation | 19.6 nM |
Note: While IC50 values are readily available, specific kinetic parameters such as the association rate constant (k_on_) and dissociation rate constant (k_off_) for this compound are not widely reported in publicly available literature.
Off-Target Profile
This compound exhibits a favorable selectivity profile. At a concentration of 10 µM, it shows little to no inhibitory activity against a panel of other tyrosine kinases, including:
-
PDGFR-β
-
FGFR-1
-
FGFR-3
-
FGFR-4
-
PDGFR-α
-
Tie-2
This selectivity is crucial for minimizing off-target effects and associated toxicities in a therapeutic context.
Experimental Protocols
The following section details a representative experimental protocol for determining the in vitro kinase inhibitory activity of a compound like this compound against VEGFR-2. This protocol is based on commonly used luminescence-based kinase assays.
In Vitro VEGFR-2 Kinase Activity Assay (Luminescence-Based)
Objective: To determine the IC50 value of a test compound (e.g., this compound) against the recombinant human VEGFR-2 kinase domain.
Principle: The assay measures the amount of ATP remaining after a kinase reaction. The VEGFR-2 kinase phosphorylates a substrate using ATP. The amount of remaining ATP is inversely proportional to the kinase activity. A luciferase-based reagent generates a luminescent signal from the remaining ATP. A lower luminescence signal indicates higher kinase activity and vice-versa.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly (Glu, Tyr) 4:1 (as a generic tyrosine kinase substrate)
-
Test compound (this compound) dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare a master mix containing the kinase assay buffer, ATP (at a concentration near the Km for VEGFR-2), and the substrate at their final desired concentrations.
-
-
Assay Plate Setup:
-
Add the serially diluted test compound to the appropriate wells of the microplate.
-
Include positive controls (no inhibitor, 100% kinase activity) and negative controls (no enzyme, 0% kinase activity).
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the negative control wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
Allow the luminescent signal to stabilize (typically 10-15 minutes at room temperature).
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways and Workflows
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways that are crucial for angiogenesis. This compound, by inhibiting the kinase activity of VEGFR-2, blocks these downstream signals.
Toxicological Profile of NVP-AAD777: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document summarizes the publicly available information regarding the toxicological profile of NVP-AAD777. It is intended for informational purposes for research, scientific, and drug development professionals. A comprehensive toxicological assessment of this compound is not publicly available. This guide infers a potential toxicological profile based on its mechanism of action as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor and the known class-effects of such agents.
Executive Summary
This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] As with other agents in this class, the toxicological profile of this compound is anticipated to be primarily mechanism-based, arising from the inhibition of VEGFR-2 signaling in both tumor and normal tissues. The most common adverse effects associated with VEGFR-2 inhibitors include hypertension, proteinuria, gastrointestinal disturbances, and dermatological toxicities.[2][3][4][5] A specific in-vivo study has indicated that this compound may enhance cigarette smoke-induced oxidative stress and inflammatory cell influx in the lungs of mice.[1] This guide provides an overview of the known preclinical data for this compound, a summary of the expected toxicities based on its mechanism of action, detailed experimental protocols for assessing these toxicities, and visualizations of the relevant biological pathway and experimental workflows.
Quantitative Data
While a comprehensive set of toxicological parameters such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) for this compound is not available in the public domain, in-vitro potency data has been characterized.
| Parameter | Value | Target/System | Reference |
| IC50 | 0.65 µM | VEGFR-2 Kinase | [1] |
| IC50 | 2.2 µM | VEGFR-1 Kinase | [1] |
| IC50 | 3.0 µM | VEGFR-3 Kinase | [1] |
| IC50 | 26.6 nM | VEGF-induced cellular receptor phosphorylation | [1] |
| IC50 | 19.6 nM | VEGF-induced HUVEC proliferation | [1] |
Anticipated Toxicological Profile (Class-Based)
The following table summarizes the common toxicities associated with VEGFR-2 inhibitors and the underlying mechanisms.
| System Organ Class | Adverse Effect | Potential Mechanism |
| Vascular | Hypertension | Decreased nitric oxide production in endothelial cells, leading to vasoconstriction.[2][4] |
| Renal | Proteinuria | Disruption of glomerular endothelial fenestrations and podocyte function.[2] |
| Gastrointestinal | Diarrhea, Stomatitis | Effects on the gastrointestinal mucosa and vasculature.[2][3] |
| Dermatologic | Hand-foot syndrome, Rash | Impaired vascular repair and keratinocyte function.[2][3][5] |
| General | Fatigue, Asthenia | Multifactorial, potentially related to hypothyroidism and other systemic effects.[3] |
| Hematologic | Bleeding, Thrombosis | Impaired platelet function and vascular integrity.[4] |
| Endocrine | Hypothyroidism | Effects on thyroid gland vasculature and function.[3] |
Specific Toxicological Finding for this compound
A preclinical study in mice exposed to cigarette smoke indicated that this compound enhances oxidative stress, leading to an augmented influx of inflammatory cells and the release of proinflammatory mediators in the lungs.[1] This suggests a potential for potentiation of inflammatory responses in susceptible individuals.
Experimental Protocols
In Vitro VEGFR-2 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against VEGFR-2 kinase activity.
Methodology:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase, poly(Glu, Tyr) 4:1 substrate, ATP, kinase buffer, test compound (this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, combine the VEGFR-2 enzyme and the substrate in the kinase buffer. c. Add the diluted this compound or vehicle control to the wells. d. Initiate the kinase reaction by adding ATP. The concentration of ATP should be close to the Km for VEGFR-2. e. Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range. f. Stop the reaction and measure the kinase activity by quantifying the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: Plot the percentage of kinase inhibition versus the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell-Based VEGFR-2 Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit VEGF-induced VEGFR-2 phosphorylation in a cellular context.
Methodology:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate media.
-
Procedure: a. Seed HUVECs in 6-well plates and grow to 80-90% confluency. b. Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation. c. Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours. d. Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10-15 minutes. e. Immediately place the plates on ice and wash with cold PBS. f. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. g. Determine the protein concentration of the lysates using a BCA assay.
-
Western Blot Analysis: a. Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% BSA in TBST. c. Incubate the membrane with a primary antibody against phospho-VEGFR-2 (e.g., pY1175). d. Wash and incubate with an HRP-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate. f. Strip and re-probe the membrane for total VEGFR-2 and a loading control (e.g., GAPDH) to normalize the data.
In Vivo Murine Model of Hypertension
Objective: To evaluate the effect of this compound administration on blood pressure in a preclinical model.
Methodology:
-
Animals: Use male BALB/c mice (8-10 weeks old).
-
Procedure: a. Acclimatize the mice and train them for tail-cuff blood pressure measurements for one week. b. Implant osmotic mini-pumps for continuous delivery of this compound or vehicle control. Alternatively, administer the compound daily via oral gavage. c. Measure systolic and diastolic blood pressure and heart rate daily using a non-invasive tail-cuff system. d. Continue measurements for a predefined period (e.g., 14-28 days).
-
Data Analysis: Compare the blood pressure readings between the this compound-treated group and the vehicle control group using appropriate statistical methods (e.g., two-way ANOVA).
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vivo Hypertension Study
Caption: Workflow for assessing this compound-induced hypertension in a murine model.
References
- 1. AAD777 | VEGFR-2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of adverse effects of anti-VEGF therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. healthsystem.osumc.edu [healthsystem.osumc.edu]
Methodological & Application
Application Notes and Protocols for NVP-AAD777 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of NVP-AAD777, a potent and selective VEGFR-2 kinase inhibitor, in cell culture experiments. Detailed protocols for key assays are provided to facilitate the investigation of its anti-angiogenic and anti-proliferative effects.
Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, this compound inhibits VEGF-induced receptor autophosphorylation, thereby blocking downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound.
| Target/Assay | Cell Line/System | IC50/EC50 | Reference |
| VEGFR-2 Kinase Activity | in vitro | 0.65 µM | [1] |
| VEGFR-1 Kinase Activity | in vitro | 2.2 µM | [1] |
| VEGFR-3 Kinase Activity | in vitro | 3.0 µM | [1] |
| VEGF-induced Receptor Phosphorylation | Cell-based | 26.6 nM | [1] |
| VEGF-induced HUVEC Proliferation | HUVEC | 19.6 nM | [1] |
Signaling Pathway and Experimental Workflows
VEGFR-2 Signaling Pathway and Inhibition by this compound
Caption: VEGFR-2 signaling pathway and its inhibition by this compound.
Experimental Workflow: Cell Viability and Proliferation Assays
Caption: General workflow for cell viability and proliferation assays.
Experimental Workflow: Tube Formation Assay
Caption: Workflow for the in vitro tube formation assay.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for obtaining reproducible results.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, weigh the appropriate amount of this compound powder.
-
Add the required volume of anhydrous DMSO to a sterile microcentrifuge tube.
-
Add the this compound powder to the DMSO.
-
Vortex the solution vigorously for 1-2 minutes to dissolve the compound completely. If necessary, sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete endothelial cell growth medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed HUVECs into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.[2]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vitro Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.
Materials:
-
HUVECs
-
Endothelial cell basal medium (EBM) with supplements
-
Reduced growth factor basement membrane matrix (e.g., Matrigel)
-
Pre-chilled 96-well plate
-
This compound stock solution
-
Inverted microscope with a camera
Protocol:
-
Thaw the basement membrane matrix on ice overnight.
-
Using pre-chilled pipette tips, add 50 µL of the thawed matrix solution to each well of a pre-chilled 96-well plate.[4]
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[4]
-
Harvest HUVECs and resuspend them in EBM containing the desired supplements and varying concentrations of this compound (and a vehicle control).
-
Seed 1.5 x 10^4 to 2.0 x 10^4 cells in 100 µL of medium onto the solidified matrix in each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 18 hours.[4]
-
Examine the formation of capillary-like structures using an inverted microscope.
-
Capture images of the tube networks.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and total mesh area using image analysis software.
VEGFR-2 Phosphorylation Assay (Western Blot)
This assay determines the inhibitory effect of this compound on VEGF-induced VEGFR-2 autophosphorylation.
Materials:
-
HUVECs
-
Serum-free endothelial cell basal medium
-
Recombinant human VEGF
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Protocol:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours in serum-free EBM.
-
Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary anti-phospho-VEGFR-2 (Tyr1175) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-VEGFR-2 antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of phosphorylated VEGFR-2.
References
Application Notes and Protocols for NVP-AAD777 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-AAD777 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase. As a key mediator of angiogenesis, VEGFR-2 is a critical target in cancer research and other diseases characterized by abnormal blood vessel formation. Western blotting is a fundamental technique to elucidate the mechanism of action of inhibitors like this compound by assessing the phosphorylation status of VEGFR-2 and its downstream signaling proteins. These application notes provide a detailed protocol for utilizing this compound in a Western blot experiment to monitor its inhibitory effects on the VEGFR-2 signaling pathway.
Mechanism of Action of this compound
This compound selectively targets the ATP-binding pocket of the VEGFR-2 kinase domain. This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), thereby blocking the initiation of downstream signaling cascades. A key phosphorylation site indicative of VEGFR-2 activation is Tyrosine 1175 (Tyr1175). Inhibition of p-VEGFR-2 (Tyr1175) is a primary indicator of this compound efficacy.
Signaling Pathway
The binding of VEGF to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, survival, and migration. Key downstream pathways include the PI3K/Akt and MAPK/ERK pathways. A Western blot analysis can effectively demonstrate the inhibitory effect of this compound by observing a decrease in the phosphorylation of key proteins within these pathways.
Application Notes and Protocols for NVP-AAD777 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-AAD777, also known as AAD777 or ZK202664, is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. By inhibiting VEGFR-2, this compound can disrupt tumor vasculature, inhibit tumor progression, and potentially enhance the efficacy of other anti-cancer therapies. These application notes provide a comprehensive overview of the recommended dosage, administration, and experimental protocols for the use of this compound in mouse models, based on established methodologies for compounds of this class.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase domain. Binding of VEGF-A to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event activates downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are critical for endothelial cell proliferation, migration, and survival. This compound blocks this initial autophosphorylation step, thereby abrogating downstream signaling and inhibiting the pro-angiogenic effects of VEGF.
Signaling Pathway Diagram
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Starting Dose Range | 10 - 50 mg/kg/day | Based on typical dose ranges for orally bioavailable small molecule kinase inhibitors in mice. |
| Administration Route | Oral gavage (p.o.) or Intraperitoneal (i.p.) | Oral gavage is often preferred for daily dosing to mimic clinical administration. Intraperitoneal injection can also be used. |
| Dosing Frequency | Once or twice daily | Dependent on the pharmacokinetic profile of the compound. A pilot study to determine the half-life in mice is recommended. |
| Vehicle Formulation | 0.5% Methylcellulose + 0.2% Tween 80 in water | A common vehicle for suspending hydrophobic small molecules for oral administration. The formulation should be optimized for this compound solubility and stability. |
| Maximum Injection Volume | 10 mL/kg (Oral), 20 mL/kg (Intraperitoneal) | Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a stable and homogenous suspension of this compound for administration to mice.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the total amount of this compound required for the study based on the number of mice, dose, and dosing volume.
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Prepare the vehicle solution. For example, to prepare 10 mL of 0.5% methylcellulose with 0.2% Tween 80, add 50 mg of methylcellulose and 20 µL of Tween 80 to 10 mL of sterile water.
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
Store the suspension at 4°C and protect from light. Prepare fresh daily or as stability allows.
Protocol 2: Administration of this compound to Tumor-Bearing Mice
Objective: To administer this compound to mice bearing subcutaneous xenograft or syngeneic tumors.
Materials:
-
Tumor-bearing mice (e.g., BALB/c or C57BL/6)
-
Prepared this compound suspension
-
Appropriate gavage needles (for oral administration) or syringes with needles (for intraperitoneal injection)
-
Animal scale
Procedure:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.
-
Randomize mice into control (vehicle) and treatment groups.
-
Weigh each mouse to determine the correct volume of the this compound suspension to administer.
-
For oral gavage: a. Gently restrain the mouse. b. Insert the gavage needle carefully into the esophagus. c. Slowly dispense the calculated volume of the suspension.
-
For intraperitoneal injection: a. Gently restrain the mouse, exposing the abdomen. b. Insert the needle into the lower quadrant of the abdomen, avoiding the midline. c. Aspirate to ensure no fluid is drawn back, then slowly inject the suspension.
-
Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound in a mouse tumor model.
Disclaimer
The information provided in these application notes is intended for guidance only. Researchers must adhere to all applicable institutional and national guidelines for animal welfare and experimental procedures. It is highly recommended to perform pilot studies to determine the optimal dosage, administration route, and vehicle for this compound in your specific experimental setup.
Application Notes and Protocols for NVP-AAD777 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-AAD777 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.[1] It plays a crucial role in angiogenesis research by blocking the signaling cascade that leads to the proliferation and migration of endothelial cells. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 448.37 g/mol | [1][2] |
| Molecular Formula | C₂₂H₁₄F₆N₄ | [1][2] |
| Solubility | 10 mM in DMSO | [1] |
| Storage (Solid) | -20°C for 12 months, 4°C for 6 months | [1] |
| Storage (in DMSO) | -80°C for 6 months, -20°C for 6 months | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound solid powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Determine the Required Mass of this compound:
-
To prepare a 10 mM stock solution, the required mass can be calculated using the following formula: Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 448.37 g/mol / 1000 = 4.4837 mg
-
Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance in a fume hood.
-
-
Dissolving this compound in DMSO:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube or amber glass vial.
-
Add the desired volume of anhydrous DMSO to the tube containing the powder.
-
Cap the tube securely and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the solid has completely dissolved and the solution is clear. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in tightly sealed tubes at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 6 months).[1]
-
Safety Precautions:
-
This compound is a bioactive compound. Handle with care and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Work in a well-ventilated area, preferably a fume hood, when handling the solid powder and DMSO.
-
DMSO is a powerful solvent and can penetrate the skin, potentially carrying dissolved substances with it. Avoid direct contact with skin and eyes.
Visualizations
Experimental Workflow: this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway: this compound Inhibition of the VEGFR-2 Pathway
Caption: this compound inhibits VEGFR-2 signaling pathway.
References
Application Notes and Protocols for NVP-AAD777 in Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing NVP-AAD777, a potent and selective VEGFR-2 kinase inhibitor, in immunoprecipitation assays. This document offers guidance on experimental design, data interpretation, and includes specific methodologies for investigating the effects of this compound on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathways and protein-protein interactions.
Introduction
This compound is a small molecule inhibitor that selectively targets the kinase activity of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. By inhibiting VEGFR-2, this compound can modulate downstream signaling pathways crucial for cell proliferation, migration, and survival. Immunoprecipitation (IP) and co-immunoprecipitation (co-IP) are powerful techniques to isolate a specific protein or protein complex from a cellular lysate. When combined with the use of a specific inhibitor like this compound, these assays can elucidate the inhibitor's impact on protein-protein interactions within a signaling cascade.
This document will guide users through the process of using this compound in co-IP experiments to study its effect on the interaction of VEGFR-2 with its downstream signaling partners.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against various kinases, highlighting its selectivity for VEGFR-2.
| Target Kinase | IC50 (µM) | Notes |
| VEGFR-2 | 0.65 | Potent and primary target |
| VEGFR-1 | 2.2 | Weakly inhibits |
| VEGFR-3 | 3.0 | Weakly inhibits |
| PDGFR-β | >10 | Little to no activity |
| FGFR-1 | >10 | No activity |
| FGFR-3 | >10 | No activity |
| FGFR-4 | >10 | No activity |
| PDGFR-α | >10 | No activity |
| Tie-2 | >10 | No activity |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.
Signaling Pathway Overview
VEGFR-2 is a critical receptor in the VEGF signaling pathway. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues. This activation initiates a cascade of downstream signaling events that regulate various cellular processes. This compound, by inhibiting the kinase activity of VEGFR-2, blocks these downstream signals.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed protocol for a co-immunoprecipitation (co-IP) experiment to investigate the effect of this compound on the interaction between VEGFR-2 and a hypothetical binding partner, "Protein X".
Experimental Workflow Diagram
Caption: General workflow for co-immunoprecipitation with this compound treatment.
Materials
-
Cell Lines: A cell line endogenously or exogenously expressing VEGFR-2 (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).
-
This compound: Prepare a stock solution in DMSO.
-
Antibodies:
-
Primary antibody for immunoprecipitation: Rabbit anti-VEGFR-2 antibody.
-
Primary antibodies for Western blotting: Mouse anti-VEGFR-2 antibody, Goat anti-Protein X antibody.
-
Control IgG: Rabbit IgG from the same species as the IP antibody.
-
-
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and freshly added protease and phosphatase inhibitor cocktails.
-
Protein A/G magnetic beads or agarose beads.
-
Elution Buffer: 2x Laemmli sample buffer.
-
DMSO (vehicle control).
-
Protocol
1. Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Starve cells in serum-free media for 4-6 hours prior to treatment.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or an equivalent volume of DMSO (vehicle control) for the optimized duration (e.g., 1-2 hours).
-
If investigating ligand-dependent interactions, stimulate cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) before harvesting.
2. Cell Lysis:
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer to the plate (e.g., 1 mL for a 10 cm plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
3. Pre-clearing the Lysate (Optional but Recommended):
-
To a fraction of the cleared lysate (e.g., 500 µg of total protein), add control IgG (e.g., 1 µg) and incubate on a rotator for 1 hour at 4°C.
-
Add equilibrated Protein A/G beads (e.g., 20 µL of a 50% slurry) and continue to rotate for another 30-60 minutes at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack and carefully transfer the pre-cleared supernatant to a new tube.
4. Immunoprecipitation:
-
Add the primary anti-VEGFR-2 antibody (use the manufacturer's recommended amount, typically 1-5 µg) to the pre-cleared lysate.
-
Incubate on a rotator overnight at 4°C.
-
Add equilibrated Protein A/G beads (e.g., 25-30 µL of a 50% slurry) to the lysate-antibody mixture.
-
Incubate on a rotator for 2-4 hours at 4°C to capture the immune complexes.
5. Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully remove and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. After the final wash, remove as much buffer as possible.
6. Elution:
-
Resuspend the washed beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and collect the supernatant, which contains the immunoprecipitated proteins.
7. Western Blot Analysis:
-
Load the eluted samples, along with a sample of the input lysate (e.g., 20-30 µg), onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against VEGFR-2 and the potential interacting protein ("Protein X").
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
Expected Results and Interpretation
By comparing the amount of "Protein X" that co-immunoprecipitates with VEGFR-2 in the this compound-treated sample versus the vehicle-treated control, you can determine if the inhibitor affects their interaction.
-
Decreased "Protein X" in the this compound lane: This suggests that the interaction between VEGFR-2 and "Protein X" is dependent on the kinase activity of VEGFR-2, and this compound disrupts this interaction.
-
No change in "Protein X" level: This indicates that the interaction is likely independent of VEGFR-2 kinase activity.
-
Increased "Protein X" in the this compound lane: This less common scenario might suggest that the inhibitor induces a conformational change in VEGFR-2 that promotes the interaction.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background/non-specific binding | Insufficient washing, antibody cross-reactivity, or sticky proteins. | Increase the number of washes, pre-clear the lysate, or use a more specific antibody. |
| No or low yield of target protein | Inefficient antibody, low protein expression, or harsh lysis conditions. | Use a validated IP antibody, increase the amount of starting lysate, or use a milder lysis buffer. |
| Co-IP partner not detected | Weak or transient interaction, or interaction disrupted by lysis buffer. | Optimize lysis buffer composition (e.g., lower detergent concentration), or consider cross-linking before lysis. |
| Antibody heavy and light chains obscure protein of interest | The eluted antibody chains have molecular weights similar to the protein of interest. | Use an IP/Co-IP kit with antibodies covalently coupled to the beads, or use secondary antibodies that do not recognize the heavy/light chains. |
Application Notes and Protocols for NVP-AAD777 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-AAD777, also known as ZK202664, is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] Dysregulation of the VEGFR-2 signaling pathway is a critical factor in numerous pathologies, including cancer and retinopathies, making it a prime target for therapeutic intervention. High-throughput screening (HTS) methodologies are essential for the efficient identification and characterization of novel inhibitors like this compound. These application notes provide detailed protocols for utilizing this compound in various HTS assays to assess its inhibitory activity against VEGFR-2.
Mechanism of Action
This compound selectively targets the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby blocking the initiation of downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity.
| Parameter | Target/Assay | Value | Reference |
| IC50 | VEGFR-2 (biochemical assay) | 0.65 µM | [1] |
| IC50 | VEGFR-1 (biochemical assay) | 2.2 µM | [1] |
| IC50 | VEGFR-3 (biochemical assay) | 3 µM | [1] |
| IC50 | VEGF-induced cellular receptor phosphorylation | 26.6 nM | [1] |
| IC50 | VEGF-induced HUVEC proliferation | 19.6 nM | [1] |
| Selectivity | PDGFR-β, FGFR-1, FGFR-3, FGFR-4, PDGFR-α, Tie-2 | Little to no activity at 10 µM | [1] |
Signaling Pathway
The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. This compound blocks these initial phosphorylation events. The diagram below illustrates the VEGFR-2 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a high-throughput screening setting.
Biochemical Assay: VEGFR-2 Kinase Activity (ADP-Glo™ Assay)
This assay quantitatively measures the kinase activity of VEGFR-2 by detecting the amount of ADP produced during the kinase reaction.
Workflow Diagram:
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.
-
Kinase Reaction Setup (5 µL):
-
In a 384-well plate, add 1.25 µL of 4x VEGFR-2/substrate mix.
-
Add 2.5 µL of this compound dilution or DMSO (for control wells).
-
Add 1.25 µL of 4x ATP solution to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Second Incubation: Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Third Incubation: Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: VEGFR-2 Phosphorylation (ELISA)
This assay measures the level of phosphorylated VEGFR-2 in cells upon stimulation with VEGF-A, providing a cellular context for inhibitor activity.
Workflow Diagram:
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Serum-free medium for starvation
-
Recombinant human VEGF-A
-
This compound
-
Cell lysis buffer
-
Phospho-VEGFR-2 (Tyr1175) ELISA kit
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Cell Starvation: Once confluent, aspirate the growth medium and replace it with serum-free medium. Incubate for 4-6 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the dilutions to the respective wells and incubate for 1 hour at 37°C.
-
VEGF Stimulation: Add VEGF-A to a final concentration of 50 ng/mL to all wells except the unstimulated control. Incubate for 10 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and add 100 µL of ice-cold lysis buffer to each well. Incubate on ice for 10 minutes with gentle shaking.
-
ELISA Procedure:
-
Transfer the cell lysates to the phospho-VEGFR-2 ELISA plate pre-coated with a capture antibody.
-
Follow the manufacturer's instructions for the ELISA, which typically involves incubation with the lysate, washing, addition of a detection antibody, further washing, and addition of a substrate.
-
-
Data Acquisition: After stopping the reaction, measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the data to the VEGF-A stimulated control and calculate the IC50 value for this compound.
Cell-Based Assay: Endothelial Cell Proliferation (MTS/MTT Assay)
This assay assesses the effect of this compound on the proliferation of endothelial cells in response to VEGF-A.
Workflow Diagram:
References
Application Notes and Protocols for In Vivo Imaging of NVP-AAD777
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-AAD777 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase.[1] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, and is primarily mediated by the VEGF/VEGFR-2 signaling pathway.[2] By inhibiting VEGFR-2, this compound can block the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, thereby exerting an anti-angiogenic and anti-tumor effect.[1][2]
These application notes provide a comprehensive overview and detailed protocols for utilizing key in vivo imaging modalities to evaluate the pharmacokinetics, biodistribution, and therapeutic efficacy of this compound in preclinical models. The described techniques include fluorescence imaging and Positron Emission Tomography (PET), which are powerful methods for the non-invasive, longitudinal assessment of drug distribution and target engagement.
Disclaimer: The following protocols are generalized for in vivo imaging of small molecule kinase inhibitors and have been adapted for this compound. As there are no publicly available, specific in vivo imaging studies for this compound, these protocols should serve as a starting point for methods development and will require optimization.
Mechanism of Action: this compound in the VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, survival, and migration.[1][2][3][4] this compound is a selective inhibitor of VEGFR-2 kinase, with a reported IC50 of 0.65 µM.[1] It exerts its effect by competing with ATP for the binding site in the catalytic domain of the receptor, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.
Quantitative Data Presentation
The following tables are templates for presenting quantitative data from in vivo imaging studies of this compound. Researchers should populate these tables with their experimental data.
Table 1: Biodistribution of Labeled this compound in Tumor-Bearing Mice
| Organ | Mean Percent Injected Dose per Gram (%ID/g) ± SD |
| Blood | User-defined value |
| Tumor | User-defined value |
| Muscle | User-defined value |
| Liver | User-defined value |
| Spleen | User-defined value |
| Kidneys | User-defined value |
| Lungs | User-defined value |
| Heart | User-defined value |
| Brain | User-defined value |
Table 2: Tumor-to-Muscle Ratios of Labeled this compound Over Time
| Time Post-Injection (hours) | Tumor-to-Muscle Ratio ± SD |
| 1 | User-defined value |
| 4 | User-defined value |
| 8 | User-defined value |
| 24 | User-defined value |
| 48 | User-defined value |
Experimental Protocols
Protocol 1: In Vivo Fluorescence Imaging of a Fluorescently Labeled this compound Analog
This protocol describes a method for visualizing the biodistribution and tumor accumulation of a fluorescently labeled version of this compound (this compound-Fluor).
Materials:
-
This compound-Fluor (custom synthesis required)
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
In vivo fluorescence imaging system
-
Anesthesia (e.g., isoflurane)
-
Sterile saline or other appropriate vehicle
-
Syringes and needles
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
-
Baseline Imaging:
-
Acquire a baseline fluorescence image to determine the level of background autofluorescence.
-
-
Probe Administration:
-
Inject this compound-Fluor intravenously via the tail vein at a pre-determined optimal dose.
-
-
Post-Injection Imaging:
-
Acquire fluorescence images at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).
-
Maintain the mouse under anesthesia during imaging.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumor and other organs of interest (e.g., muscle as a background reference).
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the tumor-to-background ratio by dividing the fluorescence intensity of the tumor by that of the muscle.
-
-
Ex Vivo Imaging (Optional):
-
At the final time point, euthanize the animal and dissect major organs and the tumor.
-
Image the excised organs in the fluorescence imaging system to confirm and quantify the in vivo signal.
-
Protocol 2: In Vivo PET Imaging of a Radiolabeled this compound Analog
This protocol outlines a method for quantitative in vivo imaging of a radiolabeled version of this compound (e.g., [¹⁸F]this compound) using Positron Emission Tomography (PET).
Materials:
-
Radiolabeled this compound (e.g., [¹⁸F]this compound, custom synthesis required)
-
Tumor-bearing mice
-
PET/CT scanner
-
Anesthesia (e.g., isoflurane)
-
Sterile saline or other appropriate vehicle
-
Syringes and needles
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse with isoflurane.
-
Position the animal on the scanner bed.
-
-
Radiotracer Administration:
-
Inject a bolus of [¹⁸F]this compound intravenously via the tail vein (e.g., 3.7-7.4 MBq).
-
-
Image Acquisition:
-
Perform a transmission scan for attenuation correction.
-
Acquire dynamic or static PET data at desired time points (e.g., a 60-minute dynamic scan immediately after injection, or static scans at 1, 2, and 4 hours post-injection).
-
Acquire a CT scan for anatomical co-registration.
-
Monitor the animal's vital signs throughout the scan.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and other organs on the co-registered images.
-
Quantify the radioactivity concentration in each ROI and express it as a percentage of the injected dose per gram of tissue (%ID/g).
-
Experimental Workflow Visualization
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NVP-AAD777 Treatment of Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-AAD777 is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 kinase domain, this compound effectively blocks downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival.[1][2][3] Organoid models, with their three-dimensional structure and physiological relevance, provide a powerful platform for evaluating the efficacy of anti-angiogenic compounds like this compound in a setting that more closely mimics in vivo tumor microenvironments.
These application notes provide a comprehensive protocol for the treatment of organoids with this compound, including methodologies for assessing its biological effects.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound. This data is essential for determining the appropriate concentration range for organoid treatment experiments.
| Target | IC₅₀ Value | Assay Condition | Reference |
| VEGFR-2 | 0.65 µM | Kinase Assay | [4] |
| VEGFR-1 | 2.2 µM | Kinase Assay | [4] |
| VEGFR-3 | 3.0 µM | Kinase Assay | [4] |
| VEGF-induced cellular receptor phosphorylation | 26.6 nM | Cell-based Assay | [4] |
| VEGF-induced HUVEC proliferation | 19.6 nM | Cell-based Assay | [4] |
Signaling Pathway
This compound inhibits the autophosphorylation of VEGFR-2, which in turn blocks the activation of several downstream signaling cascades. The diagram below illustrates the key pathways affected by VEGFR-2 inhibition.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Organoid Culture and Maintenance
This protocol assumes the user has established organoid cultures. General guidelines for organoid culture are provided below. Specific media formulations and passaging techniques will vary depending on the organoid type.
Materials:
-
Established organoid cultures
-
Basement membrane matrix (e.g., Matrigel®)
-
Complete organoid growth medium
-
Phosphate-buffered saline (PBS), sterile
-
Cell recovery solution (optional)
-
Culture plates (e.g., 24-well or 96-well)
Protocol:
-
Culture organoids in droplets of basement membrane matrix within multi-well plates.
-
Overlay the matrix domes with the appropriate complete organoid growth medium.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO₂.
-
Change the medium every 2-3 days.
-
Passage the organoids as needed, typically every 7-14 days, by mechanically or enzymatically disrupting the organoids and re-embedding them in a fresh basement membrane matrix.
This compound Treatment of Organoids
The following workflow outlines the process for treating organoids with this compound and subsequent analysis.
Caption: Experimental workflow for this compound treatment of organoids.
Protocol:
-
Organoid Seeding:
-
Harvest mature organoids from culture.
-
Mechanically dissociate organoids into smaller fragments.
-
Resuspend organoid fragments in the basement membrane matrix on ice.
-
Seed 10-50 µL domes of the organoid-matrix suspension into the center of wells in a pre-warmed 96-well plate.
-
Incubate at 37°C for 15-30 minutes to solidify the matrix.
-
Gently add 100 µL of complete organoid growth medium to each well.
-
Culture for 24-48 hours to allow organoids to recover and resume growth.
-
-
Compound Preparation and Treatment:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in complete organoid growth medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and an untreated control.
-
Carefully remove the existing medium from the organoid cultures.
-
Add 100 µL of the prepared this compound dilutions or control media to the respective wells.
-
Incubate the plate at 37°C and 5% CO₂ for the desired treatment duration (e.g., 72 hours). Media can be replaced with fresh compound-containing media every 48 hours for longer treatments.
-
Assessment of this compound Efficacy
This assay measures the metabolic activity of the organoids as an indicator of viability.
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Protocol:
-
Equilibrate the treated 96-well plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix vigorously for 5 minutes on a plate shaker to induce cell lysis and break up the matrix dome.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of viability and calculate the IC₅₀ value.
Materials:
-
Inverted microscope with imaging capabilities
Protocol:
-
Before and after treatment, acquire brightfield images of the organoids in each well.
-
Assess for morphological changes such as a decrease in size, loss of budding structures, or an increase in dark, necrotic cores.
-
Quantify changes in organoid size and number using image analysis software.
This assay directly measures the inhibition of the target protein.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment, wash the organoids with ice-cold PBS.
-
Lyse the organoids in RIPA buffer and collect the protein lysate.
-
Quantify the protein concentration of each sample.
-
Perform SDS-PAGE and Western blotting according to standard protocols.
-
Probe the membranes with primary antibodies against phosphorylated VEGFR-2 and total VEGFR-2. A loading control like GAPDH should also be used.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 and loading control.
Data Analysis and Interpretation
The quantitative data from the viability assays should be plotted as a dose-response curve to determine the IC₅₀ of this compound in the specific organoid model. Morphological changes and the inhibition of VEGFR-2 phosphorylation will provide qualitative and mechanistic insights into the compound's activity.
Conclusion
This document provides a detailed framework for the treatment of organoids with the VEGFR-2 inhibitor this compound. The provided protocols for compound handling, organoid treatment, and endpoint analysis will enable researchers to effectively evaluate the anti-angiogenic potential of this compound in a physiologically relevant 3D culture system. Researchers may need to optimize these protocols for their specific organoid models and experimental goals.
References
Application Notes and Protocols for NVP-AEW541 in Combination Therapy
Disclaimer: The compound "NVP-AAD777" did not yield specific results in scientific literature searches. It is presumed to be a typographical error. The following application notes and protocols are based on the publicly available information for NVP-AEW541 , an investigational insulin-like growth factor-1 receptor (IGF-1R) inhibitor, which has demonstrated synergistic effects in combination with other anti-cancer agents.
Introduction
NVP-AEW541 is a small molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase.[1] The IGF-1R signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is implicated in the development and progression of various cancers. NVP-AEW541 has been shown to be a potent and selective inhibitor of IGF-1R, making it a promising candidate for targeted cancer therapy.[1] Preclinical studies have explored the efficacy of NVP-AEW541 both as a monotherapy and in combination with conventional chemotherapeutic agents.
Combination Therapy Rationale
The combination of targeted therapies like NVP-AEW541 with standard chemotherapy is a promising strategy to enhance anti-tumor efficacy and overcome drug resistance. NVP-AEW541 induces a G1 phase cell cycle arrest, while many chemotherapeutic agents, such as gemcitabine, primarily target cells in the S phase of the cell cycle.[1] This complementary mechanism of action can lead to a synergistic anti-tumor effect.
Quantitative Data Summary
The following table summarizes the in vitro synergistic effects of NVP-AEW541 in combination with gemcitabine in biliary tract cancer (BTC) cell lines.[1]
| Cell Line | Drug Combination | Concentration Range | Combination Index (CI) | Effect |
| EGI-1 | NVP-AEW541 + Gemcitabine | Low concentrations | < 1 | Synergistic |
| Mz-ChA-1 | NVP-AEW541 + Gemcitabine | Low concentrations | < 1 | Synergistic |
Note: A Combination Index (CI) of less than 1 indicates synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Signaling Pathway
Caption: NVP-AEW541 inhibits IGF-1R signaling, leading to G1 arrest, while Gemcitabine induces DNA damage.
Experimental Protocols
Cell Viability Assay for Combination Synergy
This protocol outlines a method to assess the synergistic effects of NVP-AEW541 and gemcitabine on biliary tract cancer cell lines using a standard MTS assay.
Materials:
-
Biliary tract cancer cell lines (e.g., EGI-1, Mz-ChA-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
NVP-AEW541 (stock solution in DMSO)
-
Gemcitabine (stock solution in sterile water)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of NVP-AEW541 and gemcitabine in complete medium at 2x the final desired concentrations.
-
Treat the cells with a range of concentrations of NVP-AEW541 alone, gemcitabine alone, and in combination.
-
For combination treatments, add 50 µL of 2x NVP-AEW541 and 50 µL of 2x gemcitabine to the respective wells. For single-drug treatments, add 50 µL of the 2x drug solution and 50 µL of complete medium.
-
Include vehicle control wells (e.g., DMSO for NVP-AEW541).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
After the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method to determine if the drug combination is synergistic, additive, or antagonistic.
-
Experimental Workflow
Caption: Workflow for assessing the synergistic effects of NVP-AEW541 and gemcitabine on cell viability.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing NVP-AAD777 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during cell viability experiments with NVP-AAD777.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase.[1] Its mechanism of action is to block the ATP-binding site of the VEGFR-2 kinase, which in turn inhibits VEGF-induced cellular receptor phosphorylation.[1] This disruption of the VEGFR-2 signaling pathway can inhibit the proliferation of cells that rely on this pathway for growth, such as Human Umbilical Vein Endothelial Cells (HUVECs).[1]
Q2: What are the recommended starting concentrations for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell line and experimental conditions. A good starting point is to perform a dose-response experiment centered around the reported IC50 values. For this compound, the IC50 for inhibiting VEGFR-2 kinase activity is 0.65 µM.[1] It shows weaker inhibition against VEGFR-1 and VEGFR-3 with IC50 values of 2.2 µM and 3 µM, respectively.[1] A typical starting range for a dose-response experiment could be from 0.01 µM to 10 µM.
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, the final concentration of the solvent (e.g., DMSO) should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[2] Always include a vehicle control (media with the same final concentration of solvent) in your experiments.[3]
Troubleshooting Guides
Problem 1: High Cytotoxicity Observed at Expected Inhibitory Concentrations
Possible Causes:
-
High Sensitivity of the Cell Line: Your specific cell line may be particularly sensitive to VEGFR-2 inhibition or off-target effects of this compound.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.[2]
-
Compound Precipitation: The concentration of this compound may have exceeded its solubility in the culture medium, leading to the formation of cytotoxic precipitates.
Solutions:
-
Optimize Concentration and Incubation Time: Perform a dose-response experiment with a wider range of lower concentrations and consider reducing the incubation time.
-
Check Solvent Concentration: Ensure the final solvent concentration is at a non-toxic level (e.g., <0.1% for DMSO).[4] Always include a vehicle-only control.
-
Ensure Solubility: Prepare fresh dilutions from your stock solution for each experiment and visually inspect the media for any signs of precipitation after adding the compound.
Problem 2: No Effect on Cell Viability Observed
Possible Causes:
-
Suboptimal Assay Conditions: The chosen cell viability assay may not be sensitive enough, or the protocol may not be optimized for your cell line.
-
Compound Integrity: The this compound may have degraded due to improper storage or handling.
-
Cell Line Insensitivity: The specific cell line you are using may not depend on the VEGFR-2 signaling pathway for survival and proliferation.
Solutions:
-
Confirm Pathway Activity: Before conducting viability assays, confirm that this compound is inhibiting its target in your cell line. This can be done by measuring the phosphorylation levels of downstream targets of VEGFR-2, such as Akt or p42/44, via Western blot.[5]
-
Use a Positive Control: Include a positive control compound known to induce cell death in your cell line to validate the assay.[3]
-
Optimize Cell Viability Assay: Ensure you are using an appropriate cell viability assay and that the protocol is being followed correctly. Consider trying an alternative method (e.g., switching from a metabolic assay like MTT to a dye exclusion assay like Trypan Blue).[6][7]
Problem 3: Inconsistent Results Between Experiments
Possible Causes:
-
Inconsistent Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout of viability assays.[2]
-
Variable Cell Passage Number: Using cells with a high or inconsistent passage number can lead to altered sensitivity to inhibitors.[2]
-
Inconsistent Incubation Times: The effect of this compound can be time-dependent, and variations in incubation time will lead to variability.[2]
Solutions:
-
Standardize Protocols: Ensure all experimental parameters, including cell seeding density, treatment duration, and reagent concentrations, are kept consistent between experiments.[8]
-
Use Low-Passage Cells: Use cells within a defined and low passage number range for all experiments.[2]
-
Precise Timing: Standardize the incubation time with the inhibitor across all experiments.[2]
Quantitative Data
The following table summarizes the reported in vitro inhibitory activity of this compound.
| Target | IC50 (µM) |
| VEGFR-2 | 0.65[1] |
| VEGFR-1 | 2.2[1] |
| VEGFR-3 | 3.0[1] |
Experimental Protocols
Protocol: Dose-Response Cell Viability Assay using MTT
This protocol outlines a method to determine the optimal concentration of this compound for inhibiting cell viability.
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a serial dilution of this compound in culture medium. A common starting range is from 0.01 µM to 10 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Carefully remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: VEGFR-2 signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for optimizing inhibitor concentration.
Caption: Troubleshooting decision tree for cell viability assays.
References
- 1. AAD777 | VEGFR-2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Cell Viability Assays | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
troubleshooting NVP-AAD777 solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling the vascular endothelial growth factor receptor 2 (VEGFR-2) kinase inhibitor, NVP-AAD777. The following information addresses common solubility issues and provides detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels). By binding to the ATP-binding site of VEGFR-2, this compound blocks its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition ultimately hinders endothelial cell proliferation, migration, and survival, which are critical processes for angiogenesis.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO.
Q3: What are the best practices for storing this compound?
A3: For long-term stability, solid this compound should be stored at -20°C. DMSO stock solutions should also be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can lead to degradation and precipitation of the compound. Before use, allow the vial to equilibrate to room temperature to prevent condensation.
Q4: My this compound precipitated when I diluted the DMSO stock solution into my aqueous experimental buffer. Why did this happen?
A4: This is a common issue for many kinase inhibitors, which are often hydrophobic (lipophilic) in nature. This compound is highly soluble in an organic solvent like DMSO, but its solubility is significantly lower in aqueous solutions such as cell culture media or phosphate-buffered saline (PBS). The abrupt change in solvent polarity upon dilution causes the compound to "crash out" or precipitate.
Q5: How can I prevent my this compound from precipitating in aqueous solutions?
A5: To prevent precipitation, it is crucial to keep the final concentration of DMSO in your aqueous solution as low as possible (typically below 1%, and ideally below 0.5%). It is also recommended to perform serial dilutions of the DMSO stock in your aqueous buffer rather than a single large dilution. Gentle warming of the aqueous media and sonication can also aid in dissolution. For more persistent issues, the use of a biocompatible surfactant or formulating with co-solvents may be necessary, but these must be validated for compatibility with your specific experimental system.
Troubleshooting Guide for this compound Solubility Issues
This guide provides a step-by-step approach to addressing common solubility problems encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Solid this compound will not dissolve in the initial solvent. | 1. Incorrect solvent choice. 2. Insufficient mixing. | 1. Ensure you are using anhydrous DMSO as the primary solvent for creating a stock solution. 2. Vortex the solution thoroughly. If dissolution is still incomplete, brief sonication in an ultrasonic bath may be required. Gentle warming (e.g., 37°C) can also be attempted, but be mindful of potential compound degradation at higher temperatures. |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | 1. Low aqueous solubility of this compound. 2. High final concentration of the inhibitor. 3. High percentage of DMSO in the final solution. | 1. Perform Serial Dilutions: Instead of a single-step dilution, prepare intermediate dilutions of your DMSO stock in the aqueous buffer. 2. Lower Final Concentration: If your experiment allows, try using a lower final concentration of this compound. 3. Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is typically less than 0.5%. |
| Working solution appears cloudy or contains visible particles. | 1. Incomplete dissolution or precipitation over time. 2. Contamination of the solvent or buffer. | 1. Centrifuge the working solution to pellet any precipitate and use the supernatant, though this may alter the final concentration. It is best to prepare fresh solutions. 2. Use sterile, high-purity water and filtered buffers to prepare your solutions. |
| Inconsistent experimental results or loss of inhibitor activity. | 1. Precipitation of the inhibitor leading to inaccurate dosing. 2. Degradation of this compound in solution. | 1. Visually inspect all solutions for precipitates before each use. Prepare fresh working solutions for each experiment. 2. Avoid repeated freeze-thaw cycles of the DMSO stock by preparing single-use aliquots. Protect solutions from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Before opening, allow the vial of this compound powder to warm to room temperature to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. A clear solution should be obtained.
-
If the compound does not readily dissolve, sonicate the vial in an ultrasonic bath for 5-10 minutes.
-
Prepare single-use aliquots of the stock solution in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution and bring it to room temperature.
-
Pre-warm your aqueous buffer to 37°C to aid in solubility.
-
Perform serial dilutions. For example, to achieve a 10 µM final concentration from a 10 mM stock: a. Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of the aqueous buffer to get a 100 µM solution (with 1% DMSO). Vortex gently. b. Add 10 µL of the 100 µM intermediate solution to 90 µL of the aqueous buffer to reach the final 10 µM concentration (with a final DMSO concentration of 0.1%).
-
Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Always include a vehicle control in your experiments containing the same final concentration of DMSO as your this compound working solution.
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway inhibited by this compound.
Troubleshooting Workflow for this compound Precipitation
Caption: Decision tree for troubleshooting this compound precipitation.
Experimental Workflow for Solubilization
Caption: Workflow for preparing this compound working solutions.
NVP-AAD777 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of NVP-AAD777, a potent VEGFR-2 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and known selectivity of this compound?
A1: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It also shows weaker inhibitory activity against VEGFR-1 and VEGFR-3. At a concentration of 10 µM, it has been reported to have little to no activity against several other tyrosine kinases, including PDGFR-β, FGFR-1, FGFR-3, FGFR-4, PDGFR-α, and Tie-2.[1]
Q2: What are the potential off-target effects of this compound?
A2: While this compound is considered selective, like many kinase inhibitors, it may have off-target effects. Specific comprehensive off-target screening data for this compound is not widely published. However, based on the class effects of VEGFR inhibitors, potential off-target effects could manifest as:
-
Cardiovascular effects: Hypertension is a common side effect associated with VEGFR inhibitors due to their impact on blood pressure regulation.[2][3][4]
-
Gastrointestinal issues: Diarrhea and reduced appetite have been observed with VEGFR tyrosine kinase inhibitors.[2]
-
Dermatological toxicities: Hand-foot syndrome, rash, and changes in hair or skin pigmentation are potential side effects.[2]
-
Other effects: One study has suggested that this compound may enhance cigarette smoke-induced oxidative stress in a mouse model, which could represent an off-target effect.[1]
It is crucial for researchers to empirically determine the off-target effects of this compound in their specific experimental system.
Q3: How can I proactively screen for off-target effects of this compound?
A3: Proactive screening is essential for accurately interpreting experimental results. Recommended approaches include:
-
Kinase Selectivity Profiling: Screen this compound against a broad panel of kinases (kinome scan) to identify potential off-target kinase interactions. This can be done through commercial services.
-
Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can identify proteins from cell lysates that bind to this compound, providing an unbiased view of potential off-target interactions.
-
Phenotypic Screening: Compare the cellular phenotype induced by this compound with that of other structurally different VEGFR-2 inhibitors. A unique phenotype may suggest off-target effects.
Troubleshooting Guide
Issue 1: I am observing a cellular phenotype that is inconsistent with known VEGFR-2 signaling.
This could be indicative of an off-target effect. Here are steps to troubleshoot this issue:
-
Confirm On-Target Engagement:
-
Western Blot: Verify that this compound is inhibiting the phosphorylation of VEGFR-2 and its downstream effectors (e.g., PLCγ, PI3K/Akt, MEK/ERK) in your cells at the concentration used.
-
Cellular Thermal Shift Assay (CETSA): This biophysical method can confirm direct binding of this compound to VEGFR-2 in a cellular context.
-
-
Perform a Rescue Experiment:
-
If possible, introduce a version of VEGFR-2 that is resistant to this compound inhibition. If the phenotype is reversed, it is likely an on-target effect. If the phenotype persists, it is likely off-target.
-
-
Use a Structurally Unrelated Inhibitor:
-
Treat your cells with a different, structurally distinct VEGFR-2 inhibitor. If this compound does not produce the same phenotype, it strengthens the likelihood of an off-target effect for this compound.
-
Issue 2: My in vitro (biochemical) and in situ (cellular) assay results with this compound are discrepant.
Discrepancies between biochemical and cellular assay potencies are common and can arise from several factors:
-
Cellular ATP Concentration: Biochemical kinase assays are often performed at low ATP concentrations. The high intracellular concentration of ATP can outcompete ATP-competitive inhibitors like this compound, leading to a lower apparent potency in cells.
-
Cell Permeability: this compound may have poor cell membrane permeability, resulting in a lower intracellular concentration than what is applied externally.
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
Mitigation Strategies:
-
Optimize Compound Concentration: Use the lowest effective concentration of this compound that elicits the desired on-target effect to minimize the engagement of off-targets.
-
Control Experiments: Always include appropriate controls, such as a vehicle-only control and a positive control (a known VEGFR-2 inhibitor with a well-characterized off-target profile, if available).
Data Presentation
Table 1: this compound Target Selectivity Profile
| Target | IC50 (µM) | Notes |
| VEGFR-2 | 0.65 | Primary target. |
| VEGFR-1 | 2.2 | Weaker inhibition. |
| VEGFR-3 | 3.0 | Weaker inhibition. |
| PDGFR-β | > 10 | Little to no activity. |
| FGFR-1 | > 10 | Little to no activity. |
| FGFR-3 | > 10 | Little to no activity. |
| FGFR-4 | > 10 | Little to no activity. |
| PDGFR-α | > 10 | Little to no activity. |
| Tie-2 | > 10 | Little to no activity. |
Data sourced from Probechem Biochemicals.[1]
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, measures the change in the thermal denaturation temperature of a protein upon ligand binding.
-
Protein Preparation: Purify the kinase of interest.
-
Assay Setup:
-
In a 96- or 384-well PCR plate, mix the purified kinase with a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).
-
Add this compound at various concentrations to the wells. Include a DMSO vehicle control.
-
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the plate.
-
Data Acquisition: Monitor the fluorescence intensity as the temperature increases. As the protein unfolds, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant increase in the Tm in the presence of this compound indicates binding.
Visualizations
Caption: Intended signaling pathway of this compound via VEGFR-2 inhibition.
Caption: Workflow to identify and mitigate this compound off-target effects.
References
- 1. AAD777 | VEGFR-2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Spectrum of VEGF Inhibitors’ Toxicities from Systemic to Intra-Vitreal Usage in Medical Practice - PMC [pmc.ncbi.nlm.nih.gov]
improving NVP-AAD777 stability in solution
Welcome to the Technical Support Center for NVP-AAD777. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and handling of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the stability and integrity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.[1][2] By targeting VEGFR-2, this compound blocks the downstream signaling pathways that are crucial for angiogenesis, the formation of new blood vessels.[3][4][5][6] This inhibitory action makes it a valuable tool for research in oncology and other diseases where angiogenesis plays a key role.
Q2: What are the recommended solvents for dissolving this compound?
The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2] It is soluble up to 10 mM in DMSO. For experimental use, the DMSO stock solution should be further diluted in an appropriate aqueous buffer or cell culture medium.
Q3: How should I store this compound in its solid form and in solution?
Proper storage is critical to maintain the integrity of this compound.
-
Solid Powder: For long-term storage, the solid powder should be stored at -20°C for up to 12 months or at 4°C for up to 6 months.[1][2]
-
In Solvent (DMSO): Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 6 months.[1][2] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution into aqueous media is a common issue with hydrophobic small molecules. Here are some steps to mitigate this:
-
Lower the Final Concentration: The concentration of this compound in the final aqueous solution may be exceeding its solubility limit. Try using a lower final concentration.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, typically less than 0.5%, as higher concentrations can be toxic to cells and may also contribute to precipitation.
-
Stepwise Dilution: Instead of diluting the DMSO stock directly into the final aqueous buffer, perform intermediate dilutions in a suitable buffer or make serial dilutions in DMSO before the final dilution into the aqueous medium.[7]
-
Use of Co-solvents or Surfactants: For in vivo studies or challenging in vitro assays, a formulation containing co-solvents like PEG 300 or surfactants like Tween® 80 may be necessary to improve solubility.[8]
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a sonicator bath can help to redissolve small amounts of precipitate.[7] However, avoid excessive heat as it may degrade the compound.
Troubleshooting Guides
This section provides solutions to common problems you may encounter when working with this compound in solution.
Issue 1: Inconsistent or No Inhibitory Effect
| Possible Cause | Troubleshooting Steps |
| Degraded Compound | - Ensure this compound has been stored correctly in both solid and solution forms. - Prepare a fresh stock solution from the solid powder. - Avoid repeated freeze-thaw cycles by using single-use aliquots. |
| Inaccurate Concentration | - Verify all calculations for preparing stock and working solutions. - Ensure pipettes are properly calibrated. |
| Precipitation in Media | - Visually inspect the cell culture media for any signs of precipitation after adding the inhibitor. - Follow the steps outlined in FAQ Q4 to prevent precipitation. |
| Suboptimal Assay Conditions | - Ensure the pH of your experimental buffer is within a stable range for the compound. - High serum concentrations in cell culture media can sometimes interfere with inhibitor activity. Consider reducing the serum concentration if your experiment allows. |
Issue 2: Observing a Color Change in the Solution
A change in the color of your this compound solution may indicate chemical degradation or oxidation. This can be triggered by exposure to light, air, or impurities in the solvent. It is crucial to use fresh, high-purity solvents and protect solutions from light by using amber vials or wrapping tubes in foil. If a color change is observed, it is recommended to discard the solution and prepare a fresh one.
Data and Protocols
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 448.37 g/mol | [1][2] |
| Molecular Formula | C₂₂H₁₄F₆N₄ | [1][2] |
| Solubility in DMSO | 10 mM | [1][2] |
Experimental Protocol: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO and subsequent dilution to a working concentration for cell-based assays.
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials (amber or protected from light)
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Equilibrate to Room Temperature: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes to prevent condensation of moisture.
-
Calculate Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. For example, for 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 448.37 g/mol * (1000 mg / 1 g) = 4.48 mg
-
-
Dissolution:
-
Carefully weigh the calculated amount of this compound and place it in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use a sonicator bath for a few minutes to aid dissolution.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into single-use aliquots in amber or light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium or experimental buffer to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5%.
-
Mix thoroughly by gentle pipetting or vortexing.
-
Visualizations
VEGFR-2 Signaling Pathway
The diagram below illustrates the major downstream signaling cascades initiated by the activation of VEGFR-2, which are inhibited by this compound.
Caption: VEGFR-2 signaling pathway inhibited by this compound.
Experimental Workflow for this compound Handling
The following workflow provides a logical sequence for preparing and using this compound in a typical cell-based experiment.
Caption: Workflow for preparing and using this compound.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. AAD777 | VEGFR-2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
common issues with NVP-AAD777 in long-term experiments
Welcome to the technical support center for NVP-AAD777. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during your research.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels.[1][2][3] By targeting VEGFR-2, this compound blocks the signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, which are essential for tumor growth and metastasis.[1][2][4] this compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site in the kinase domain of VEGFR-2, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[1][5][6]
2. What are the recommended solvent and storage conditions for this compound?
For optimal stability, this compound should be handled and stored according to the following guidelines:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from supplier datasheets.[7]
It is highly recommended to prepare fresh solutions for each experiment and to aliquot stock solutions to minimize freeze-thaw cycles.[8]
3. What are the known IC50 values for this compound?
The inhibitory concentrations of this compound have been determined for several related kinases:
| Target | IC50 |
| VEGFR-2 (enzymatic assay) | 0.65 µM |
| VEGFR-2 (cell-based assay) | 26.6 nM |
| HUVEC proliferation (VEGF-induced) | 19.6 nM |
| VEGFR-1 | 2.2 µM |
| VEGFR-3 | 3 µM |
This compound shows little to no activity against PDGFR-β, FGFR-1, FGFR-3, FGFR-4, PDGFR-α, and Tie-2 tyrosine kinases at concentrations up to 10 µM.[9]
4. What are the potential mechanisms of acquired resistance to this compound in long-term in vitro studies?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to VEGFR-2 inhibitors in general can occur through several mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells may upregulate alternative signaling pathways to sustain angiogenesis and survival, such as the Fibroblast Growth Factor (FGF)/FGFR and Platelet-Derived Growth Factor (PDGF)/PDGFR axes.[10][11]
-
Upregulation of Pro-angiogenic Factors: Tumor cells can increase the secretion of other pro-angiogenic factors that are not dependent on the VEGF/VEGFR-2 pathway.[10][11]
-
Genetic Alterations: Mutations in the KDR gene (encoding VEGFR-2) or downstream signaling molecules can reduce the binding affinity of this compound or lead to constitutive pathway activation.[10]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters, can actively remove this compound from the cell, lowering its effective intracellular concentration.[10]
5. What are the potential in vivo toxicities associated with long-term administration of this compound?
Long-term administration of VEGFR-2 inhibitors can lead to a range of on-target toxicities due to the role of VEGFR-2 in normal physiological processes. While specific long-term toxicity data for this compound is limited, common side effects observed with this class of inhibitors include:
-
Cardiovascular: Hypertension is a common side effect.[12][13]
-
Gastrointestinal: Diarrhea, reduced appetite, and stomatitis are frequently reported.[13]
-
Dermatological: Hand-foot syndrome, rash, and changes in hair or skin pigmentation can occur.[13]
-
General: Fatigue and asthenia are common.[13]
-
Hematological: Leukopenia may be observed.[12]
-
Metabolic: Laboratory abnormalities such as increased creatinine, proteinuria, and elevated liver enzymes (ALT, AST) have been noted.[13]
It is crucial to monitor these parameters in long-term in vivo studies.
Troubleshooting Guides
In Vitro Experiments
Problem 1: Inconsistent or lower than expected potency (high IC50 value) in cell-based assays.
-
Possible Cause: Suboptimal assay conditions.
-
Possible Cause: Compound precipitation.
-
Possible Cause: Low VEGFR-2 expression in the chosen cell line.
-
Solution: Confirm VEGFR-2 expression levels in your cell line using techniques like Western blot or flow cytometry. Consider using a cell line known to have high VEGFR-2 expression, such as Human Umbilical Vein Endothelial Cells (HUVECs).[5]
-
-
Possible Cause: Serum interference.
-
Solution: Growth factors present in fetal bovine serum (FBS) can interfere with the inhibitor's activity. Consider reducing the serum concentration or using serum-free media for the duration of the experiment, if your cell line can tolerate it.[8]
-
Problem 2: Development of resistance in long-term cell culture.
-
Possible Cause: Activation of bypass signaling pathways.
-
Possible Cause: Upregulation of alternative pro-angiogenic factors.
-
Solution: Profile the secretome of resistant cells to identify upregulated angiogenic factors. Consider using neutralizing antibodies or inhibitors against these factors in combination with this compound.[10]
-
In Vivo Experiments
Problem 1: Lack of anti-tumor efficacy in xenograft models despite good in vitro activity.
-
Possible Cause: Poor pharmacokinetic properties.
-
Solution: this compound may have low bioavailability or be rapidly cleared in vivo.[6] Conduct pharmacokinetic studies to determine the compound's concentration in plasma and tumor tissue over time. The formulation may need to be optimized; for animal experiments, a vehicle of PEG 300/D5W (50:50) has been used.[7]
-
-
Possible Cause: Tumor microenvironment-mediated resistance.
-
Solution: The in vivo tumor microenvironment is more complex than in vitro conditions.[6] Stromal cells and immune cells can secrete pro-angiogenic factors that circumvent VEGFR-2 blockade. Analyze the tumor microenvironment to identify these factors and consider combination therapies.
-
-
Possible Cause: Insufficient target engagement.
-
Solution: At the end of the study, excise tumors and perform pharmacodynamic analysis to measure the levels of phosphorylated VEGFR-2 and downstream signaling proteins like p-ERK to confirm that the inhibitor is reaching its target and exerting its intended biological effect.[5]
-
Experimental Protocols
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a general method for determining the IC50 value of this compound against VEGFR-2 kinase activity.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create serial dilutions of the this compound stock in kinase buffer.
-
Prepare a solution of recombinant human VEGFR-2 kinase and a suitable substrate in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the VEGFR-2 kinase/substrate solution to each well.
-
Add the serially diluted this compound or a DMSO control to the appropriate wells.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 30 minutes.[14]
-
-
Detection:
-
Data Analysis:
-
Normalize the data to the DMSO control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression to calculate the IC50 value.[15]
-
Protocol 2: In Vivo Xenograft Tumor Growth Inhibition Study
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.[5][16][17]
-
Cell Preparation and Implantation:
-
Culture a suitable human cancer cell line (e.g., one with known sensitivity to VEGFR-2 inhibition).
-
Harvest cells and resuspend them in a suitable medium, potentially mixed with Matrigel.
-
Inject the cell suspension (e.g., 5 x 10^6 cells) subcutaneously into the flank of immunocompromised mice.[16]
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.[16]
-
-
Drug Administration:
-
Monitoring and Endpoint:
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
The following diagram illustrates the central role of VEGFR-2 in angiogenesis and the key downstream pathways it activates. This compound inhibits the kinase activity of VEGFR-2, thereby blocking these downstream signals.[4][7]
References
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Mechanisms of resistance to vascular endothelial growth factor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 12. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Angiogenesis in a human neuroblastoma xenograft model: mechanisms and inhibition by tumour-derived interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
how to reduce NVP-AAD777 induced cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with NVP-AAD777, a potent VEGFR-2 kinase inhibitor. The information provided is intended to help users mitigate this compound induced cytotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. It functions by competing with ATP for the binding site in the kinase domain of VEGFR-2, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.
Q2: What are the expected cytotoxic effects of this compound in cell culture?
As this compound targets a critical survival pathway for endothelial cells, its primary cytotoxic effect is the induction of apoptosis. By inhibiting VEGFR-2, this compound blocks the pro-survival signals transmitted through pathways such as the PI3K/Akt pathway. This can lead to the activation of pro-apoptotic proteins and caspases, ultimately resulting in programmed cell death.
Q3: I am observing higher-than-expected cytotoxicity in my cell line. What could be the cause?
Higher-than-expected cytotoxicity could be due to several factors:
-
High Concentration: The concentration of this compound used may be too high for your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal working concentration.
-
Off-Target Effects: While this compound is selective for VEGFR-2, at higher concentrations, it may inhibit other kinases, leading to off-target toxicity.
-
Oxidative Stress: Evidence suggests that this compound may enhance oxidative stress, which can contribute significantly to cytotoxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors. Factors such as the expression level of VEGFR-2 and the status of downstream signaling pathways can influence the cytotoxic response.
-
Experimental Conditions: Factors like cell density, serum concentration in the media, and duration of treatment can all impact the observed cytotoxicity.
Q4: Are there any general strategies to reduce this compound induced cytotoxicity?
Yes, several strategies can be employed to mitigate cytotoxicity:
-
Optimize Concentration: Use the lowest concentration of this compound that effectively inhibits VEGFR-2 signaling in your experimental system. A thorough dose-response analysis is recommended.
-
Co-treatment with Antioxidants: Given the potential for this compound to induce oxidative stress, co-treatment with antioxidants such as N-acetylcysteine (NAC) or Vitamin E may reduce cytotoxicity. This needs to be empirically tested for your specific cell line and experimental conditions.
-
Optimize Culture Conditions: Ensure optimal cell culture conditions, including appropriate cell density and media formulation. For some experiments, reducing the serum concentration during treatment may be considered, but be aware that serum starvation itself can be a stressor.
-
Monitor Treatment Duration: Limit the duration of exposure to this compound to the minimum time required to achieve the desired biological effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Excessive cell death at expected effective concentration | High sensitivity of the cell line. | Perform a detailed dose-response curve to determine the IC50 value for your specific cell line. Start with a lower concentration range. |
| Oxidative stress. | Co-treat with an antioxidant (e.g., N-acetylcysteine, 1-5 mM). Perform control experiments to ensure the antioxidant alone does not affect your experimental outcome. | |
| Off-target effects. | Lower the concentration of this compound. If possible, use a more selective inhibitor as a control. | |
| Inconsistent results between experiments | Variability in cell passage number or density. | Use cells within a consistent passage number range. Ensure consistent cell seeding density for all experiments. |
| Degradation of this compound stock solution. | Prepare fresh working dilutions from a properly stored, single-use aliquot of the stock solution for each experiment. | |
| Variations in treatment duration. | Strictly adhere to the planned treatment duration for all experimental replicates. | |
| Difficulty in distinguishing between apoptosis and necrosis | Assay limitations. | Use a combination of apoptosis assays. For example, couple Annexin V staining (early apoptosis) with a viability dye like Propidium Iodide (late apoptosis/necrosis). |
| Secondary necrosis. | Analyze cells at earlier time points after treatment to capture the initial apoptotic events before they progress to secondary necrosis. |
Data Presentation
Table 1: Representative IC50 Values of Various VEGFR-2 Inhibitors in Different Cell Lines.
Note: This table provides a general reference for the range of potencies observed with VEGFR-2 inhibitors. The actual IC50 for this compound in your cell line of interest should be determined experimentally.
| Compound | Cell Line | Assay Type | IC50 (nM) |
| Sorafenib | HUVEC | Proliferation | 13 |
| Sunitinib | HUVEC | Proliferation | 2 |
| Axitinib | HUVEC | Proliferation | 0.2 |
| Vatalanib | HUVEC | Proliferation | 37 |
| Lenvatinib | HUVEC | Tube Formation | 0.47 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration.
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells of interest
-
This compound stock solution
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
96-well plate
-
Microplate reader
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Harvest the cells and lyse them using the provided cell lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add 50-100 µg of protein lysate per well.
-
Prepare the reaction buffer containing DTT.
-
Add the reaction buffer to each well.
-
Add the DEVD-pNA substrate to each well to start the reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.
Mandatory Visualization
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for assessing this compound induced cytotoxicity.
troubleshooting inconsistent results with NVP-AAD777
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when working with NVP-AAD777.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the VEGFR-2 kinase.[1] It functions by blocking the phosphorylation of the receptor, thereby inhibiting downstream signaling pathways activated by Vascular Endothelial Growth Factor (VEGF).
Q2: What is the selectivity profile of this compound?
This compound exhibits selectivity for VEGFR-2. It weakly inhibits VEGFR-1 and VEGFR-3. It shows little to no activity against other tyrosine kinases such as PDGFR-β, FGFR-1, FGFR-3, FGFR-4, PDGFR-α, and Tie-2 at concentrations up to 10 µM.[1]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound solid powder should be stored at -20°C for up to 12 months. For shorter periods, it can be stored at 4°C for up to 6 months. When dissolved in a solvent such as DMSO, it should be stored at -80°C for up to 6 months or at -20°C for up to 6 months.[1]
Q4: In what solvent is this compound soluble?
This compound is soluble in DMSO, with a solubility of 10 mM.[1]
Troubleshooting Inconsistent Experimental Results
Issue 1: Higher than Expected IC50 Values
If you are observing IC50 values for this compound that are significantly higher than reported values, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Compound Degradation | Ensure this compound has been stored correctly as a solid and in solution.[1] Prepare fresh aliquots from a new stock. |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.[2] |
| Assay Conditions | Optimize cell seeding density and serum concentration in the media. High serum levels may contain growth factors that interfere with the assay. |
| Incorrect Reagent Concentration | Verify the concentration of all reagents, including this compound and any stimulating ligands like VEGF. |
Issue 2: High Variability Between Replicates
High variability across replicate wells can obscure the true effect of this compound.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Pay attention to pipetting technique to dispense equal cell numbers in each well. |
| Edge Effects in Microplates | To mitigate evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile media or PBS.[2] |
| Assay Timing and Incubation | Ensure consistent incubation times for all plates and that the assay is read at a consistent time point after reagent addition. |
| Plate Reader Settings | For fluorescence or luminescence assays, optimize the reader's gain settings. For absorbance assays, check the number of flashes per well to reduce variability.[3] |
Issue 3: Unexpected Off-Target Effects
While this compound is selective, off-target effects can occur, especially at higher concentrations.
| Potential Cause | Recommended Solution |
| High Compound Concentration | Perform a dose-response curve to determine the optimal concentration range. Use the lowest effective concentration to minimize off-target activity. |
| Cell Line Specificity | The expression levels of kinases other than VEGFR-2 can vary between cell lines. Consider using a secondary inhibitor with a different mechanism of action to confirm that the observed phenotype is due to VEGFR-2 inhibition. |
| Non-Specific Binding | Ensure that the experimental buffer contains a small amount of a non-ionic detergent (e.g., Tween-20) to reduce non-specific binding of the compound. |
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against various kinases.
| Target Kinase | IC50 Value (µM) |
| VEGFR-2 | 0.65[1] |
| VEGFR-1 | 2.2[1] |
| VEGFR-3 | 3.0[1] |
| PDGFR-β | > 10[1] |
| FGFR-1, -3, -4 | > 10[1] |
| PDGFR-α | > 10[1] |
| Tie-2 | > 10[1] |
Experimental Protocols
VEGF-Induced HUVE Cell Proliferation Assay
This protocol outlines a general procedure to assess the inhibitory effect of this compound on VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in complete endothelial growth medium. Allow cells to attach overnight.
-
Serum Starvation: The next day, replace the medium with a basal medium containing 0.5% FBS and incubate for 24 hours to synchronize the cells.
-
Compound Treatment: Prepare serial dilutions of this compound in the basal medium. Remove the starvation medium and add the this compound dilutions to the respective wells. Incubate for 1 hour.
-
VEGF Stimulation: Add VEGF to each well to a final concentration of 50 ng/mL. Include control wells with no VEGF and wells with VEGF but no this compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Proliferation Assessment: Quantify cell proliferation using a suitable method, such as the MTS or CyQUANT assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the VEGF-stimulated control and determine the IC50 value.
Visualizations
References
NVP-AAD777 resistance mechanisms in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential resistance to the VEGFR-2 inhibitor, NVP-AAD777, in cancer cell lines.
Section 1: Troubleshooting Guide
This guide addresses common issues observed during experiments with this compound, particularly when resistance is suspected.
Issue 1: Decreased Sensitivity to this compound in Long-Term Cultures
Question: My cancer cell line, which was initially sensitive to this compound, now requires a much higher concentration to achieve the same level of growth inhibition. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Development of Acquired Resistance: Prolonged exposure to a targeted therapy like this compound can lead to the selection of a resistant cell population.
-
Recommendation: Confirm the shift in sensitivity by determining the half-maximal inhibitory concentration (IC50) of this compound in your current cell line and comparing it to the parental, sensitive cell line. A significant increase in the IC50 value is indicative of acquired resistance.
-
-
Cell Line Integrity: Over time and with continuous passaging, cell lines can undergo genetic drift or become cross-contaminated.
-
Recommendation: Perform cell line authentication using short tandem repeat (STR) profiling to ensure the identity of your cell line. Additionally, it is advisable to regularly test for mycoplasma contamination.
-
-
Compound Instability: Improper storage or handling of this compound can lead to its degradation.
-
Recommendation: Prepare fresh stock solutions of this compound for each experiment. Store aliquots at the recommended temperature and protect them from light.
-
Hypothetical Scenario: Acquired Resistance in HT-29 Colon Cancer Cells
A hypothetical resistant subline, HT-29R, was developed by continuously exposing the parental HT-29 cell line to increasing concentrations of this compound. The IC50 values were determined using a WST-1 cell viability assay after 72 hours of treatment.
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| HT-29 (Parental) | 0.8 | 1x |
| HT-29R (Resistant) | 12.5 | 15.6x |
Caption: Hypothetical IC50 values for parental and this compound-resistant HT-29 cells.
Issue 2: Investigating the Mechanism of Resistance
Question: I have confirmed that my cell line has developed resistance to this compound. How can I investigate the underlying mechanism?
Possible Mechanisms and Experimental Approaches:
Resistance to VEGFR-2 inhibitors can arise from several mechanisms. Here, we focus on two common possibilities: activation of bypass signaling pathways and increased drug efflux.
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating an alternative, parallel pathway. For VEGFR-2 inhibitors, a common bypass mechanism is the activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.
-
Experimental Workflow:
-
Assess Protein Expression and Activation: Use Western blotting to compare the expression and phosphorylation levels of key proteins in the VEGFR-2 and FGFR signaling pathways between the parental and resistant cell lines.
-
Functional Validation: Employ siRNA-mediated knockdown of key components of the suspected bypass pathway (e.g., FGFR1) in the resistant cells to see if sensitivity to this compound is restored.
-
Combination Treatment: Treat resistant cells with a combination of this compound and an inhibitor of the suspected bypass pathway (e.g., an FGFR inhibitor) to assess for synergistic effects.
-
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump drugs out of the cell, reducing their intracellular concentration and efficacy.
-
Experimental Workflow:
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to compare the mRNA expression levels of various ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in parental and resistant cells.
-
Protein Expression Analysis: Confirm the overexpression of the identified ABC transporter at the protein level using Western blotting.
-
Functional Inhibition: Treat the resistant cells with a known inhibitor of the overexpressed ABC transporter in combination with this compound to determine if sensitivity is restored.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[1] By inhibiting VEGFR-2, this compound blocks the downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival, which are key processes in angiogenesis.
Q2: My IC50 values for this compound are inconsistent between experiments. What could be the issue?
A2: Inconsistent IC50 values can stem from several factors:
-
Cell Seeding Density: Ensure that you are using a consistent and optimal cell seeding density for your cell line in each experiment.
-
Cell Passage Number: Use cells from a consistent range of passage numbers, as very early or very late passage cells can behave differently.
-
Reagent Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
-
Assay Incubation Time: The duration of drug exposure and the final incubation with the viability reagent should be kept constant.
Q3: Are there any known cross-resistance patterns with this compound?
A3: While specific cross-resistance data for this compound is limited, cells that have developed resistance through mechanisms like ABC transporter overexpression may exhibit cross-resistance to other structurally unrelated chemotherapeutic agents that are also substrates of the same transporter.
Section 3: Experimental Protocols
Protocol 1: Cell Viability (WST-1) Assay
This protocol is for determining the IC50 of this compound.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (parental and suspected resistant)
-
Complete cell culture medium
-
This compound
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only (for blank correction).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Gently shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: After subtracting the blank absorbance, calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is to assess the expression and phosphorylation of proteins in the VEGFR-2 and potential bypass pathways.
Materials:
-
Parental and resistant cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-VEGFR-2, anti-p-VEGFR-2, anti-FGFR1, anti-p-FGFR, anti-ERK, anti-p-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Grow parental and resistant cells to 80-90% confluency. Lyse the cells in cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like Actin.
Protocol 3: siRNA-Mediated Gene Knockdown
This protocol is for transiently silencing a target gene (e.g., FGFR1) to assess its role in resistance.
Materials:
-
Resistant cell line
-
siRNA targeting the gene of interest (e.g., FGFR1) and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium
Procedure:
-
Cell Seeding: Seed the resistant cells in a 6-well plate so that they will be 30-50% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
In one tube, dilute the siRNA (e.g., to a final concentration of 20 nM) in Opti-MEM.
-
In another tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the transfection complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours.
-
Validation and Functional Assay:
-
After the incubation period, harvest a portion of the cells to validate the knockdown efficiency by Western blotting or qRT-PCR.
-
Treat the remaining cells with this compound and perform a cell viability assay to determine if the knockdown of the target gene re-sensitizes the cells to the drug.
-
Section 4: Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Upregulation of FGFR signaling as a bypass resistance mechanism to this compound.
References
Validation & Comparative
Validating NVP-AAD777 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of NVP-AAD777, a potent and selective VEGFR-2 kinase inhibitor. We will explore key experimental approaches, present comparative data with other well-characterized VEGFR-2 inhibitors, and provide detailed experimental protocols to aid in the design and execution of target validation studies.
Introduction to this compound and Target Engagement
This compound is a small molecule inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] Validating that a compound like this compound directly interacts with its intended target within a cellular context is a critical step in drug discovery. This process, known as target engagement, confirms the mechanism of action and provides confidence in the observed biological effects. This guide will focus on established methods for quantifying and visualizing the interaction of this compound with VEGFR-2 in cells.
Comparative Analysis of VEGFR-2 Inhibitors
To contextualize the performance of this compound, this guide includes comparative data for other known VEGFR-2 inhibitors: Sorafenib, Sunitinib, Axitinib, and Vandetanib. These compounds, some of which are approved cancer therapeutics, provide a benchmark for evaluating the potency and cellular activity of this compound.
Quantitative Data Comparison
The following table summarizes the inhibitory activities of this compound and alternative compounds against VEGFR-2. It is important to note that the assay type can significantly influence the resulting values.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line/System |
| This compound | VEGFR-2 | Kinase Assay | 650 | in vitro |
| VEGFR-2 | Cellular Receptor Phosphorylation | 26.6 | HUVEC | |
| Sorafenib | VEGFR-2 | Kinase Assay | 90 | in vitro |
| pVEGFR-2 | Western Blot | ~1000 (at 1µM) | HUVEC, PTEC | |
| Sunitinib | VEGFR-2 | Kinase Assay | 80 | in vitro |
| pVEGFR-2 | Western Blot | ~1000 (at 1µM) | HUVEC, PTEC | |
| Axitinib | VEGFR-1 | Cellular Phosphorylation | 0.1 | PAE |
| VEGFR-2 | Cellular Phosphorylation | 0.2 | PAE | |
| VEGFR-3 | Cellular Phosphorylation | 0.1-0.3 | PAE | |
| Vandetanib | VEGFR-2 | Kinase Assay | 40 | in vitro |
| VEGFR-3 | Kinase Assay | 110 | in vitro |
Key Experimental Protocols for Target Engagement Validation
Accurate and reproducible experimental data are fundamental to validating target engagement. Below are detailed protocols for two widely accepted methods for assessing the cellular target engagement of kinase inhibitors: the Cellular Thermal Shift Assay (CETSA) and the In-Cell Western (ICW) assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding. The binding of a compound to its target protein often increases the protein's resistance to heat-induced denaturation.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or a cell line overexpressing VEGFR-2) to near confluency.
-
Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C in a CO₂ incubator.
-
-
Cell Harvesting and Heat Treatment:
-
Harvest the cells and wash them twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3-4°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three cycles of rapid freeze-thawing (e.g., using liquid nitrogen and a 37°C water bath).
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble VEGFR-2 in each sample by Western blotting or ELISA.
-
-
Data Analysis:
-
Quantify the amount of soluble VEGFR-2 at each temperature point.
-
Plot the percentage of soluble VEGFR-2 relative to the unheated control against the temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement. The difference in the melting temperature (ΔTm) can be quantified.
-
In-Cell Western (ICW) Assay
The In-Cell Western assay is a quantitative immunofluorescence method performed in microplates that allows for the measurement of protein levels and post-translational modifications, such as phosphorylation, directly in fixed cells. This technique combines the specificity of Western blotting with the high-throughput capability of an ELISA.
Experimental Protocol:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HUVECs) in a 96-well or 384-well plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4-6 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with a serial dilution of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce VEGFR-2 phosphorylation.
-
-
Fixation and Permeabilization:
-
Fix the cells by adding a formaldehyde solution (e.g., 4% in PBS) for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with a detergent-based solution (e.g., 0.1% Triton X-100 in PBS) for 20 minutes to allow antibody access to intracellular targets.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., Odyssey Blocking Buffer or 5% non-fat dry milk in PBS) for 1.5 hours at room temperature.
-
Incubate the cells with a primary antibody specific for phosphorylated VEGFR-2 (pVEGFR-2) and a normalization antibody (e.g., against a housekeeping protein like GAPDH or a total protein stain) overnight at 4°C.
-
-
Secondary Antibody Incubation and Detection:
-
Wash the cells multiple times with PBS containing a mild detergent (e.g., 0.1% Tween-20).
-
Incubate the cells with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD) for 1 hour at room temperature, protected from light.
-
-
Imaging and Data Analysis:
-
Wash the cells again to remove unbound secondary antibodies.
-
Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both the pVEGFR-2 and the normalization protein in each well.
-
Normalize the pVEGFR-2 signal to the normalization signal.
-
Plot the normalized pVEGFR-2 signal against the inhibitor concentration to determine the IC50 value.
-
Visualizing Key Processes and Pathways
To further clarify the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
References
NVP-AAD777 in the Landscape of VEGFR-2 Kinase Inhibitors: A Comparative Guide
In the field of targeted cancer therapy, the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical strategy for disrupting tumor angiogenesis. NVP-AAD777 has been identified as a potent and selective inhibitor of VEGFR-2 kinase. This guide provides a comparative analysis of this compound against other known VEGFR-2 inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of anti-angiogenic compounds.
Comparative Efficacy of VEGFR-2 Inhibitors
The potency of this compound and other selected VEGFR-2 inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's efficacy. It is important to note that these values may be derived from different experimental setups, and direct comparisons should be made with caution.
| Inhibitor | Target(s) | VEGFR-2 Kinase IC50 (nM) | HUVEC Proliferation IC50 (nM) |
| This compound | VEGFR-2 | 650 | 19.6 |
| Sorafenib | VEGFR-2, PDGFR, c-Kit, FLT3, RET | 90 | - |
| Sunitinib | VEGFR-2, PDGFR, c-Kit, FLT3, CSF-1R | 9 | - |
| Axitinib | VEGFR-1, -2, -3, PDGFR, c-Kit | 0.2 | - |
| Pazopanib | VEGFR-1, -2, -3, PDGFR, c-Kit | 30 | - |
| Cabozantinib | VEGFR-2, MET, RET, c-Kit, AXL, FLT3, TIE-2 | 0.035 | - |
| Apatinib | VEGFR-2, RET, c-Kit, c-Src | 1 | - |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for evaluating these inhibitors, the following diagrams illustrate the VEGFR-2 signaling cascade and a general experimental workflow for inhibitor testing.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Inhibitor Comparison.
Detailed Experimental Protocols
The following are standardized protocols for key experiments used to evaluate and compare VEGFR-2 inhibitors.
In Vitro VEGFR-2 Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well white opaque plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 20 µL of a solution containing the VEGFR-2 enzyme and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced (or ATP consumed) using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
HUVEC Proliferation Assay
This cell-based assay assesses the inhibitor's ability to block VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basal medium (EBM-2) with reduced serum (e.g., 0.5-1% FBS)
-
Recombinant human VEGF-A (VEGF165)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
MTT or BrdU cell proliferation assay kit
-
96-well clear tissue culture plates
Procedure:
-
Seed HUVECs into 96-well plates at a density of 5,000-10,000 cells per well in complete EGM-2 medium and allow them to attach overnight.
-
The following day, replace the medium with basal medium containing reduced serum and starve the cells for 4-6 hours.
-
Prepare serial dilutions of the test inhibitor in basal medium.
-
Pre-treat the cells with the diluted inhibitor or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a final concentration of 20-50 ng/mL of VEGF-A. A set of wells should remain unstimulated as a negative control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Measure cell proliferation using an MTT or BrdU assay according to the manufacturer's protocol.
-
Calculate the percentage of inhibition of VEGF-induced proliferation for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound demonstrates potent inhibition of VEGFR-2 kinase activity and VEGF-induced endothelial cell proliferation. While its in vitro kinase inhibition appears less potent than some other multi-kinase inhibitors, its effect on cellular proliferation is significant. The provided data and protocols offer a framework for the comparative evaluation of this compound and other molecules targeting the VEGFR-2 pathway, aiding in the strategic development of novel anti-angiogenic therapies. Further head-to-head studies under identical experimental conditions are recommended for a definitive comparison of these inhibitors.
Decoding Specificity: A Comparative Analysis of the VEGFR-2 Inhibitor NVP-AAD777
In the landscape of targeted cancer therapy, the specificity of kinase inhibitors is a critical determinant of both efficacy and safety. This guide provides a comprehensive comparison of NVP-AAD777, a potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, with other established multi-kinase inhibitors that also target the VEGFR-2 signaling pathway. By examining key experimental data and outlining detailed methodologies, this document serves as a resource for researchers, scientists, and drug development professionals to objectively evaluate the specificity profile of this compound.
Executive Summary
This compound distinguishes itself as a highly selective inhibitor of VEGFR-2. While many approved anti-angiogenic agents exhibit activity against a broad range of kinases, the focused action of this compound on VEGFR-2 suggests a potential for a more favorable side-effect profile by minimizing off-target toxicities. This guide presents a comparative analysis of its inhibitory potency against a panel of kinases alongside several widely used VEGFR-2 inhibitors, including Sunitinib, Sorafenib, Axitinib, Pazopanib, and Lenvatinib.
Data Presentation: Comparative Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected VEGFR-2 inhibitors against a panel of key tyrosine kinases. Lower IC50 values indicate greater potency.
| Kinase Target | This compound IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) | Axitinib IC50 (nM) | Pazopanib IC50 (nM) | Lenvatinib IC50 (nM) |
| VEGFR-2 | 26.6 (cell) , 650 (biochem) | 80 | 90 | 0.2 | 30 | 4.0 |
| VEGFR-1 | 2200 | 10 | 26 | 1.2 | 10 | 22 |
| VEGFR-3 | 3000 | 10 | 20 | 0.1-0.3 | 47 | 5.2 |
| PDGFRβ | >10000 | 2 | 57 | 1.6 | 84 | 100 |
| c-Kit | >10000 | - | 68 | 1.7 | 140 | - |
| FGFR-1 | >10000 | >10000 | 580 | - | 74 | 46 |
| RET | - | - | 43 | - | - | 35 |
| Raf-1 | - | - | 6 | - | - | - |
Note: "cell" refers to IC50 values obtained from cell-based assays, while "biochem" refers to values from biochemical assays. The absence of a value is denoted by "-".
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a multi-well plate, add the kinase, the kinase substrate, and the diluted test compound to the kinase assay buffer. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the kinase activity using a suitable method. For the ADP-Glo™ assay, the remaining ATP is depleted, and the generated ADP is converted to ATP, which is then measured via a luciferase-based reaction.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell-Based VEGFR-2 Phosphorylation Assay (Western Blot)
This protocol describes how to assess the inhibitory effect of a compound on VEGF-induced VEGFR-2 phosphorylation in cultured endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium and supplements
-
Recombinant human VEGF-A
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR-2 (e.g., Tyr1175), anti-total-VEGFR-2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed HUVECs in culture plates and grow to near confluency. Serum-starve the cells for several hours before treatment. Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: To ensure equal protein loading, strip the membrane and re-probe with antibodies against total VEGFR-2 and a loading control like β-actin. Quantify the band intensities and normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 and loading control signals.
Mandatory Visualization
NVP-AAD777: A Comparative Analysis of a VEGFR-2 Inhibitor in the Context of Anti-Angiogenic Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of NVP-AAD777, a potent and selective Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase inhibitor. Due to the limited availability of public data on the specific therapeutic applications and in vivo efficacy of this compound, this document will focus on its known biochemical profile and compare it hypothetically with the established standard-of-care anti-angiogenic therapies in relevant cancer indications.
Introduction to this compound
This compound (also known as ZK202664) is a small molecule inhibitor that selectively targets the VEGFR-2 kinase.[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and VEGFR-2 is a key mediator of this pathway.[2][3][4] By inhibiting VEGFR-2, this compound has the potential to disrupt tumor neovascularization, thereby limiting tumor progression.
Biochemical Profile of this compound
This compound has been characterized as a potent and selective inhibitor of VEGFR-2. The following table summarizes its in vitro inhibitory activity against various kinases.
| Target Kinase | IC50 (µM) |
| VEGFR-2 | 0.65 [1] |
| VEGFR-1 | 2.2[1] |
| VEGFR-3 | 3.0[1] |
| PDGFR-β | >10[1] |
| FGFR-1 | >10[1] |
| FGFR-3 | >10[1] |
| FGFR-4 | >10[1] |
| PDGFR-α | >10[1] |
| Tie-2 | >10[1] |
In cell-based assays, this compound inhibits VEGF-induced cellular receptor phosphorylation with an IC50 of 26.6 nM and VEGF-induced human umbilical vein endothelial cell (HUVEC) proliferation with an IC50 of 19.6 nM.[1]
Mechanism of Action: VEGFR-2 Signaling Pathway
VEGF-A binding to its receptor, VEGFR-2, on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[3] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.[2][5][6] this compound, as a VEGFR-2 kinase inhibitor, is expected to block these downstream signaling events.
Hypothetical Efficacy Comparison with Standard of Care
While no direct comparative studies for this compound are publicly available, VEGFR-2 inhibitors are a cornerstone of treatment for several types of cancer. The following tables present a hypothetical structure for comparing this compound against current standards of care in relevant indications. The data for this compound is illustrative and not based on published results.
Renal Cell Carcinoma (RCC) - First-Line Treatment
| Drug | Mechanism of Action | Median Progression-Free Survival (mPFS) | Overall Response Rate (ORR) |
| This compound | VEGFR-2 Kinase Inhibitor | Data Not Available | Data Not Available |
| Sunitinib | Multi-targeted TKI (VEGFRs, PDGFRs, c-KIT) | 11 months | 31% |
| Pazopanib | Multi-targeted TKI (VEGFRs, PDGFRs, c-KIT) | 8.4 months | 30% |
| Axitinib + Pembrolizumab | VEGFR TKI + PD-1 Inhibitor | 15.1 months | 59% |
| Cabozantinib + Nivolumab | Multi-targeted TKI + PD-1 Inhibitor | 16.6 months | 56% |
Standard of care data is based on various clinical trials and is subject to the specific patient population and trial design.[7][8][9][10]
Hepatocellular Carcinoma (HCC) - First-Line Treatment
| Drug | Mechanism of Action | Median Overall Survival (mOS) | Median Progression-Free Survival (mPFS) |
| This compound | VEGFR-2 Kinase Inhibitor | Data Not Available | Data Not Available |
| Sorafenib | Multi-targeted TKI (VEGFRs, PDGFRs, Raf) | 10.7 months | 5.5 months |
| Lenvatinib | Multi-targeted TKI (VEGFRs, FGFRs, PDGFRα, RET, KIT) | 13.6 months | 7.3 months |
| Atezolizumab + Bevacizumab | PD-L1 Inhibitor + Anti-VEGF-A Antibody | 19.2 months | 6.8 months |
Standard of care data is based on various clinical trials and is subject to the specific patient population and trial design.[11][12][13][14]
Metastatic Colorectal Cancer (mCRC) - Second-Line Treatment
| Drug Combination | Mechanism of Action | Median Overall Survival (mOS) | Median Progression-Free Survival (mPFS) |
| This compound + FOLFIRI | VEGFR-2 Kinase Inhibitor + Chemotherapy | Data Not Available | Data Not Available |
| FOLFIRI + Bevacizumab | Chemotherapy + Anti-VEGF-A Antibody | 11.2 months | 5.7 months |
| FOLFIRI + Aflibercept | Chemotherapy + VEGF Trap | 13.5 months | 6.9 months |
| FOLFIRI + Ramucirumab | Chemotherapy + Anti-VEGFR-2 Antibody | 13.3 months | 5.7 months |
Standard of care data is based on various clinical trials and is subject to the specific patient population and trial design.[15][16][17][18][19]
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of novel therapeutic agents. Below is a template for a typical preclinical in vivo efficacy study.
Title: Evaluation of the Anti-Tumor Efficacy of this compound in a Human Tumor Xenograft Model.
Objective: To determine the in vivo anti-tumor activity of this compound in a subcutaneous xenograft model.
Materials:
-
This compound (formulated in an appropriate vehicle)
-
Standard of care drug (e.g., Sunitinib, formulated as per literature)
-
Human cancer cell line (e.g., A498 for renal cell carcinoma)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cell culture reagents
-
Calipers for tumor measurement
Methodology:
-
Cell Culture: The selected human cancer cell line will be cultured under standard conditions.
-
Tumor Implantation: A suspension of tumor cells will be injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors will be allowed to grow to a predetermined size (e.g., 100-150 mm³). Mice will then be randomized into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Standard of care).
-
Drug Administration: this compound and the standard of care drug will be administered daily (or as determined by pharmacokinetic studies) via oral gavage or another appropriate route. The vehicle control group will receive the formulation vehicle only.
-
Tumor Measurement: Tumor volume will be measured two to three times per week using calipers. Tumor volume will be calculated using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Animal body weight will be monitored as an indicator of toxicity.
-
Endpoint: The study will be terminated when tumors in the control group reach a specified size, or after a predetermined duration of treatment. Tumors will be excised and weighed.
-
Data Analysis: Tumor growth inhibition will be calculated for each treatment group relative to the vehicle control. Statistical analysis will be performed to determine the significance of the anti-tumor effects.
References
- 1. AAD777 | VEGFR-2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Angiogenesis Inhibitors and Immunomodulation in Renal Cell Cancers: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. angio.org [angio.org]
- 9. Anti-angiogenic therapy in renal cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bristol Myers Squibb - U.S. Food and Drug Administration (FDA) Grants Priority Review to Bristol Myers Squibb's Application for Opdivo® (nivolumab) Plus Chemotherapy Combination for Classical Hodgkin Lymphoma [news.bms.com]
- 11. scholarsliterature.com [scholarsliterature.com]
- 12. scholarsliterature.com [scholarsliterature.com]
- 13. Role of anti-angiogenesis therapy in the management of hepatocellular carcinoma: The jury is still out - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Angiogenesis in hepatocellular carcinoma: mechanisms and anti-angiogenic therapies | Cancer Biology & Medicine [cancerbiomed.org]
- 15. Continuum of care with anti-angiogenic therapies in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-angiogenic therapies for metastatic colorectal cancer: Current and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. xmeinstitute.org [xmeinstitute.org]
- 18. Frontiers | Current and emerging anti-angiogenic therapies in gastrointestinal and hepatobiliary cancers [frontiersin.org]
- 19. mdpi.com [mdpi.com]
NVP-AAD777: A Comparative Analysis of its Effects on Angiogenesis and Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the VEGFR-2 inhibitor NVP-AAD777, detailing its effects across different cell lines and in comparison to other relevant compounds. This document summarizes key experimental data, provides detailed protocols for relevant assays, and visualizes critical pathways and workflows to support your research and development efforts.
Introduction to this compound
This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By targeting VEGFR-2, this compound aims to disrupt this process, thereby inhibiting tumor progression. This guide explores the cross-validation of this compound's effects, primarily in endothelial cells where its mechanism is most direct, and discusses its potential implications for various cancer cell lines.
Comparative Efficacy of this compound
The primary mechanism of action for this compound is the inhibition of VEGFR-2 kinase activity. This leads to a downstream suppression of signaling pathways that are crucial for endothelial cell proliferation, migration, and survival.
Performance Against Primary Target: VEGFR-2
This compound exhibits high selectivity for VEGFR-2. The following table summarizes its inhibitory activity against VEGFR family kinases.
| Kinase Target | This compound IC50 (µM) |
| VEGFR-2 | 0.65 |
| VEGFR-1 | 2.2 |
| VEGFR-3 | 3.0 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Comparison with Other VEGFR Inhibitors
To provide a broader context, the following table compares the IC50 values of this compound with another common VEGFR inhibitor, SUG-5416, against various kinases.
| Kinase Receptor | This compound IC50 (nM) | SUG-5416 IC50 (nM) |
| VEGFR-2 (KDR) | 510 | 220 |
| PDGFR-β | >10,000 | 2,220 |
| c-Kit | 6,350 | 660 |
This data highlights the different selectivity profiles of VEGFR inhibitors.[1]
Effects on Endothelial Cell Proliferation
This compound has been demonstrated to effectively inhibit the proliferation of endothelial cells, which is a direct consequence of VEGFR-2 inhibition.
| Cell Line | Assay | This compound Effect |
| Human Umbilical Vein Endothelial Cells (HUVEC) | VEGF-induced Proliferation | IC50 of 19.6 nM[2] |
| Human Lung Microvascular Endothelial Cells (HMVEC-L) | VEGF-induced Proliferation | Significant inhibition |
Cross-Validation in Cancer Cell Lines
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate this compound, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: Inhibition of the VEGF signaling pathway by this compound.
References
Independent Verification of NVP-AAD777 Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous and independent verification of a compound's activity is paramount. This guide provides an objective comparison of NVP-AAD777, a selective Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, with other known VEGFR-2 inhibitors. The information is supported by available experimental data and detailed methodologies to facilitate informed decisions in research and development.
This compound, also identified as AAD777 and ZK202664, is a potent inhibitor of VEGFR-2 kinase. Its activity has been characterized in various in vitro assays, demonstrating its selectivity and efficacy in blocking the VEGF signaling pathway, which is crucial for angiogenesis.
Quantitative Data Comparison
The following tables summarize the in vitro inhibitory activity of this compound and a selection of alternative VEGFR-2 inhibitors. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, these values, gathered from various sources, should be interpreted with consideration for potential inter-assay variability.
Table 1: In Vitro Kinase Inhibition of this compound
| Target | IC50 (µM) |
| VEGFR-2 | 0.65 |
| VEGFR-1 | 2.2 |
| VEGFR-3 | 3.0 |
This data indicates that this compound is most potent against VEGFR-2, with weaker inhibition of VEGFR-1 and VEGFR-3.
Table 2: Cellular Activity of this compound
| Assay | Cell Type | IC50 (nM) |
| VEGF-induced Cellular Receptor Phosphorylation | HUVEC | 26.6 |
| VEGF-induced Cell Proliferation | HUVEC | 19.6 |
These findings confirm the cell-based activity of this compound in inhibiting key downstream effects of VEGFR-2 activation.
Table 3: Comparative In Vitro Activity of Alternative VEGFR-2 Inhibitors
| Compound | VEGFR-2 IC50 (nM) | Other Key Targets (IC50 nM) |
| Sorafenib | 90 | RAF-1 (6), B-RAF (22), PDGFRβ (57), c-KIT (68) |
| Sunitinib | 9 | PDGFRα/β, c-KIT, FLT3, RET |
| Apatinib | 1 | c-Kit (429), Ret (13), c-Src (530) |
| Axitinib | 0.2 | PDGFRα/β, c-KIT |
This table provides a snapshot of the potency and selectivity of commonly used VEGFR-2 inhibitors, highlighting the multi-kinase nature of some of these compounds.
Signaling Pathway and Experimental Workflows
To provide a clearer context for the experimental data, the following diagrams illustrate the targeted signaling pathway and the general workflows for the key assays used to evaluate VEGFR-2 inhibitors.
Caption: Simplified diagram of the VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for the in vitro evaluation of VEGFR-2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of experimental findings. Below are summaries of protocols for the key assays mentioned.
In Vitro VEGFR-2 Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
Methodology:
-
Reagents: Recombinant human VEGFR-2 kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound (this compound or alternatives) at various concentrations.
-
Procedure: The kinase, substrate, and test compound are incubated together in a buffer solution. The enzymatic reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the amount of phosphorylated substrate or the amount of ATP remaining is quantified. This is often done using a luminescence-based assay (e.g., Kinase-Glo®), where a decrease in luminescence corresponds to higher kinase activity (more ATP consumed).
-
Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based VEGFR-2 Phosphorylation Assay
Objective: To assess the ability of a compound to inhibit VEGF-induced autophosphorylation of VEGFR-2 in a cellular context.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are cultured to sub-confluency.
-
Treatment: Cells are serum-starved and then pre-incubated with various concentrations of the test compound before stimulation with recombinant human VEGF.
-
Lysis and Protein Quantification: After stimulation, cells are lysed, and the total protein concentration is determined.
-
Detection: Equal amounts of protein from each sample are subjected to SDS-PAGE and Western blotting. The levels of phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2 are detected using specific antibodies.
-
Analysis: The band intensities for pVEGFR-2 are normalized to the total VEGFR-2 levels. The percentage of inhibition of phosphorylation is calculated for each compound concentration, and the IC50 value is determined.
HUVEC Proliferation Assay
Objective: To evaluate the effect of a compound on the proliferation of endothelial cells stimulated by VEGF.
Methodology:
-
Cell Seeding: HUVECs are seeded in a 96-well plate in a low-serum medium.
-
Treatment: Cells are treated with a fixed concentration of VEGF in the presence of varying concentrations of the test compound.
-
Incubation: The plates are incubated for a period of 48-72 hours to allow for cell proliferation.
-
Quantification of Proliferation: Cell viability or proliferation is measured using a colorimetric assay such as MTT or a fluorescence-based assay like Calcein-AM.
-
Analysis: The absorbance or fluorescence readings are used to calculate the percentage of inhibition of proliferation for each compound concentration. The IC50 value is then determined from the resulting dose-response curve.
Independent Verification and Conclusion
While comprehensive, direct comparative studies involving this compound are not widely available in peer-reviewed literature, its in vivo activity has been noted in the suppression of phospho-VEGFR-2 in rat lung tissue, providing a degree of independent verification of its biological action.
The data presented in this guide positions this compound as a potent and selective inhibitor of VEGFR-2. Its efficacy in both biochemical and cell-based assays is evident. For researchers selecting a VEGFR-2 inhibitor, the choice between a highly selective compound like this compound and a multi-kinase inhibitor such as Sorafenib or Sunitinib will depend on the specific research question and the desired target profile. The detailed protocols provided herein offer a foundation for the independent verification and comparative analysis of this compound and other VEGFR-2 inhibitors in your own laboratory settings.
A Comparative Analysis of the Pharmacokinetic Profiles of VEGFR-2 Inhibitors: Sunitinib and Sorafenib
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic properties of the multi-targeted kinase inhibitors, Sunitinib and Sorafenib. This guide provides a comparative summary of their pharmacokinetic parameters in preclinical models, detailed experimental methodologies, and an overview of the VEGFR-2 signaling pathway.
In the landscape of targeted cancer therapy, inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) play a pivotal role in halting tumor angiogenesis. Among the most prominent in this class are Sunitinib and Sorafenib, both orally administered, multi-targeted receptor tyrosine kinase inhibitors. Understanding their pharmacokinetic (PK) profiles is crucial for optimizing dosing strategies and predicting clinical outcomes. This guide offers a comparative analysis of the preclinical pharmacokinetic data of Sunitinib and Sorafenib, alongside a deuterated analogue of Sunitinib, to provide researchers with a valuable resource for their drug development endeavors.
Pharmacokinetic Profiles: A Head-to-Head Comparison
The following tables summarize the key pharmacokinetic parameters of Sunitinib and Sorafenib observed in preclinical rodent models. These parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2), are fundamental to characterizing the absorption, distribution, metabolism, and excretion (ADME) of a drug.
Table 1: Pharmacokinetic Parameters of Sunitinib and its Deuterated Analogue in Mice
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Animal Model | Reference |
| Sunitinib | 42.4 | Oral | - | - | ~14-27% higher at 4 am/pm vs 8 am/pm (AUC10) | - | Male FVB mice | [1] |
| Deuterated Sunitinib | - | - | - | - | - | - | - | [2] |
Note: Specific Cmax, Tmax, and t1/2 values for Sunitinib in this study were not provided in the search results. The AUC value represents a relative difference based on administration time.[1] No publicly available in vivo pharmacokinetic data was found for a deuterated Sunitinib analogue intended for therapeutic use.[2]
Table 2: Pharmacokinetic Parameters of Sorafenib in Rats
| Compound | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Animal Model | Reference |
| Sorafenib | 10 | Oral | 4.73 ± 1.23 | 3-8 | 92.67 ± 23.2 | 9.75 ± 1.37 | Rats | [3] |
| Sorafenib | 20 | Oral | - | - | - | 9.02 ± 1.16 | Rats | [4] |
| Sorafenib | 50 | Oral | - | 2.82 - 6.67 | - | 6.83 - 14.12 | Rats | [5] |
| Sorafenib | 100 | Oral | - | - | - | - | Rats | [4] |
Note: Some data points are not available from the provided search results. The AUC for the 10 mg/kg dose was converted from min·µg/mL to µg·h/mL for consistency.
Experimental Protocols: A Guide to Preclinical Pharmacokinetic Studies
The determination of the pharmacokinetic parameters listed above relies on meticulously designed and executed preclinical studies. Below is a detailed methodology for a typical in vivo pharmacokinetic study in rodents, based on established protocols.[6][7][8][9][10][11][12]
1. Animal Models and Husbandry:
-
Species: Male FVB mice for Sunitinib studies and male Wistar or Sprague-Dawley rats for Sorafenib studies are commonly used.[1][3][4][5]
-
Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.
-
Acclimatization: A minimum of a one-week acclimatization period is recommended before the commencement of the study.
2. Formulation and Dosing:
-
Vehicle: The drug is formulated in a suitable vehicle to ensure solubility and stability. For oral administration, this could be a solution or suspension in agents like acidified water.[1]
-
Administration:
-
Oral (PO): Administered via oral gavage at a specific dose volume (e.g., 10 mL/kg).
-
Intravenous (IV): Administered as a bolus injection or infusion, typically into a tail vein, to determine absolute bioavailability.
-
3. Blood Sampling:
-
Time Points: Blood samples are collected at predetermined time points post-dosing to capture the absorption, distribution, and elimination phases of the drug. Typical time points include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.
-
Collection: Serial blood samples can be collected from a single animal via techniques like tail vein or saphenous vein sampling. For terminal time points, cardiac puncture under anesthesia may be performed.
-
Processing: Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
4. Bioanalysis:
-
Method: The concentration of the drug and its metabolites in plasma samples is quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6]
-
Internal Standard: A deuterated version of the analyte is often used as an internal standard to ensure accuracy and precision.[2]
5. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) with specialized software like Phoenix WinNonlin.
-
Parameters: Key parameters calculated include Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC extrapolated to infinity (AUC0-inf), clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2).
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Simplified VEGFR-2 Signaling Pathway.
Caption: Preclinical Pharmacokinetic Experimental Workflow.
References
- 1. Relationship Between Sunitinib Pharmacokinetics and Administration Time: Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical Pharmacokinetic Interaction and Histopathological Analyses of Hedyotis diffusa on Sorafenib in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of triptolide on the pharmacokinetics of sorafenib in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Baicalin Enhanced Oral Bioavailability of Sorafenib in Rats by Inducing Intestine Absorption [frontiersin.org]
- 6. admescope.com [admescope.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. parazapharma.com [parazapharma.com]
- 12. fda.gov [fda.gov]
A Researcher's Guide to the Validation of Sphingosine Kinase 1 Chemical Probes
In the study of cellular signaling, particularly in fields like oncology and inflammation, the use of potent and selective chemical probes is essential for dissecting protein function and validating novel therapeutic targets.[1][2] Sphingosine Kinase 1 (SphK1), an enzyme that catalyzes the formation of the signaling lipid sphingosine-1-phosphate (S1P), has emerged as a critical node in pathways controlling cell survival, proliferation, and migration.[3] Consequently, the development of reliable chemical probes for SphK1 is of high importance to the research community.
This guide provides a comparative analysis of PF-543, a potent and selective SphK1 inhibitor, and evaluates its properties as a chemical probe against other commonly used sphingosine kinase inhibitors, such as SKI-II and ABC294640.
The Sphingolipid Rheostat and the Role of SphK1
SphK1 is a key enzyme in the sphingolipid metabolic pathway. It phosphorylates sphingosine to produce S1P. The balance between the levels of ceramide/sphingosine (pro-apoptotic) and S1P (pro-survival) acts as a cellular "rheostat" that determines cell fate.[3] Dysregulation of this balance, often through SphK1 overexpression, is implicated in numerous cancers.[3]
Below is a diagram illustrating the central role of SphK1 in the sphingolipid signaling pathway.
Caption: The SphK1 signaling pathway and point of inhibition.
Comparison of Sphingosine Kinase Inhibitors
A high-quality chemical probe must exhibit high potency for its intended target, selectivity over other related targets, and proven activity in cellular contexts. The following table summarizes key quantitative data for PF-543 and other common sphingosine kinase inhibitors.
| Compound | Target(s) | IC50 / Ki (SphK1) | IC50 / Ki (SphK2) | Cellular Potency (S1P formation) | Selectivity (SphK1 vs SphK2) |
| PF-543 | SphK1 | IC50: 2 nM, Ki: 3.6 nM[4][5][6][7] | IC50: 356 nM[8] | IC50: 8.4 nM (1483 cells)[8], 26.7 nM (whole blood)[4][5] | >100-fold[4][5][6] |
| SKI-II | SphK1/SphK2 | IC50: 0.5 µM (overall SphK)[9][10][11] or 78 µM[12] | IC50: 45 µM[12] | IC50: 12 µM (JC cells)[9] | Non-selective / Dual |
| ABC294640 | SphK2 | - | Ki: 9.8 µM, IC50: ~60 µM[13][14][15] | IC50: 26 µM (MDA-MB-231 cells)[15] | Selective for SphK2[13][16] |
Based on this data, PF-543 stands out as a superior chemical probe for studying SphK1 due to its high potency and significant selectivity over the SphK2 isoform.[4][6] SKI-II acts as a dual inhibitor, which can be useful in certain contexts but lacks the specificity required for dissecting the distinct roles of SphK1.[12] ABC294640 is selective for SphK2 and serves as a valuable tool for studying that specific isoform.[13][15][16]
Experimental Protocols for Probe Validation
Validating a chemical probe involves a series of experiments to confirm its potency, selectivity, and mechanism of action both in biochemical and cellular systems.[1]
1. In Vitro Kinase Assay (SphK1 Activity)
-
Objective: To determine the direct inhibitory effect of the compound on purified SphK1 enzyme activity.
-
Methodology: Recombinant human SphK1 enzyme is incubated with its substrate, sphingosine (often a radiolabeled or fluorescent version like NBD-sphingosine), and ATP. The inhibitor is added at varying concentrations. The reaction is allowed to proceed for a set time, then stopped. The product (S1P) is separated from the substrate using methods like HPLC or thin-layer chromatography, and the amount of product formed is quantified.[9][17] The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.
2. Cellular S1P Formation Assay
-
Objective: To confirm that the probe can enter cells and inhibit SphK1 activity, leading to a decrease in the product, S1P.
-
Methodology: Cultured cells (e.g., 1483 head and neck carcinoma cells, which have high SphK1 activity) are pre-incubated with the inhibitor at various concentrations.[7] A precursor, such as C17-sphingosine, is added to the media. After a short incubation, the cells are lysed, and lipids are extracted. The levels of the resulting C17-S1P are measured using liquid chromatography-mass spectrometry (LC-MS).[7] This assay confirms cell permeability and target engagement in a physiological context.
3. Kinase Selectivity Profiling
-
Objective: To assess the specificity of the inhibitor by testing it against a broad panel of other kinases.
-
Methodology: The inhibitor is tested at a fixed concentration (e.g., 1 or 10 µM) against a large panel of purified protein and lipid kinases. The percent inhibition for each kinase is determined. For any significant off-target hits, full IC50 curves should be generated. A good chemical probe should show minimal activity against other kinases. PF-543 has been shown to be highly selective when tested against panels of other kinases.[5][6]
The workflow for validating a chemical probe like PF-543 is summarized in the diagram below.
Caption: A typical workflow for chemical probe validation.
Logical Comparison of Probe Attributes
When selecting a probe, researchers must weigh several factors. The ideal probe is potent, selective, cell-permeable, and has a well-defined mechanism of action.
Caption: Logical comparison of inhibitors for SphK1 probe selection.
Conclusion
Based on publicly available data, PF-543 meets the stringent criteria for a high-quality chemical probe for SphK1. Its high potency, excellent selectivity over the SphK2 isoform and other kinases, and demonstrated ability to inhibit S1P formation in cellular and whole blood assays make it a reliable tool for interrogating the biology of SphK1.[4][5][6][8] While other compounds like SKI-II and ABC294640 are useful for studying sphingolipid biology, their different selectivity profiles make them suitable for answering different experimental questions. For specifically dissecting the role of SphK1, PF-543 is the superior choice. Researchers should always verify the performance of any chemical probe in their specific experimental system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PF-543 hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 6. PF 543 hydrochloride | Sphingosine Kinase | Tocris Bioscience [tocris.com]
- 7. apexbt.com [apexbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. SKI II | Sphingosine Kinase | Tocris Bioscience [tocris.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ABC294640 (SPHK2 Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. apexbt.com [apexbt.com]
- 16. amsbio.com [amsbio.com]
- 17. selleckchem.com [selleckchem.com]
A Comparative Guide: Pharmacological Inhibition vs. Genetic Knockdown of Sphingosine Kinase 1
In the realm of cellular signaling and drug discovery, researchers are often faced with the choice between utilizing small molecule inhibitors or genetic tools to probe the function of a target protein. This guide provides a detailed comparison of two common methods for inhibiting Sphingosine Kinase 1 (SphK1), a critical enzyme in the sphingolipid signaling pathway: the pharmacological inhibitor PF-543 and siRNA-mediated gene knockdown.[1] SphK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in a myriad of cellular processes including cell growth, survival, migration, and inflammation.[2][3] Dysregulation of SphK1 activity is implicated in various diseases, most notably cancer and inflammatory disorders, making it a prime therapeutic target.[2][4]
This guide will objectively compare the performance of PF-543 and siRNA knockdown of SphK1, supported by experimental data. It will delve into their mechanisms of action, efficacy, and potential off-target effects, providing researchers, scientists, and drug development professionals with the necessary information to select the most appropriate tool for their experimental needs.
Mechanism of Action
PF-543 is a potent and selective pharmacological inhibitor of SphK1.[1] It acts by binding to the enzyme and blocking its catalytic activity, thereby preventing the conversion of sphingosine to S1P.[1] This leads to a decrease in intracellular S1P levels.[1]
siRNA (small interfering RNA) knockdown of SphK1, on the other hand, operates at the genetic level.[5] Exogenously introduced siRNA molecules with a sequence complementary to the SphK1 mRNA transcript trigger the RNA interference (RNAi) pathway.[6] This results in the degradation of the target mRNA, leading to a reduction in the synthesis of the SphK1 protein.[7]
Performance Comparison: PF-543 vs. siRNA Knockdown of SphK1
The choice between a small molecule inhibitor and siRNA knockdown depends on the specific experimental goals, the desired duration of inhibition, and the cellular context. Below is a summary of quantitative data from various studies comparing the effects of PF-543 and SphK1 siRNA.
| Parameter | PF-543 (Pharmacological Inhibition) | siRNA Knockdown of SphK1 | Key Findings & Citations |
| Target Inhibition | Potent and selective inhibition of SphK1 enzymatic activity. | Significant reduction of SphK1 mRNA and protein expression. | PF-543 effectively decreases intracellular S1P content.[1] siRNA can achieve approximately 40% knockdown of SphK1 mRNA expression.[8] Lentivirus-mediated siRNA can significantly suppress both SphK1 mRNA and protein expression.[7] |
| Effect on Cell Proliferation | Can inhibit cell proliferation in a dose-dependent manner. | Significantly impairs cell proliferation in a time-dependent manner. | Both methods have been shown to inhibit the growth of various cancer cell lines.[7][9] |
| Induction of Apoptosis | Can induce apoptosis in cancer cells. | Induces apoptosis in cancer cells. | Knockdown of SPHK1 has been shown to induce apoptosis in breast cancer stem cells and non-stem breast cancer cells.[9] |
| Effect on Downstream Signaling | Can alter downstream signaling pathways regulated by S1P. | Modulates signaling pathways by reducing the overall levels of SphK1 and consequently S1P. | siRNA knockdown of SphK1 can lead to the deactivation of the STAT3 pathway.[7] Inhibition of SphK1 can suppress STAT1.[9] |
| Specificity and Off-Target Effects | Potential for off-target effects, although PF-543 is known for its high selectivity for SphK1. | Can have off-target effects due to the siRNA sequence binding to unintended mRNAs. The use of multiple different siRNA sequences targeting the same gene can help mitigate this. | The specificity of small molecule inhibitors can be a concern, though some, like PF-543, are highly selective.[1][10] Off-target effects of siRNA are a known phenomenon. |
Experimental Protocols
Protocol for siRNA-mediated Knockdown of SphK1
This protocol is a generalized procedure for transfecting cells with siRNA to knockdown SphK1 expression. Optimization of siRNA concentration and transfection time is crucial for each cell line.
Materials:
-
SphK1-specific siRNA and a non-targeting control siRNA (scrambled sequence).[5][6]
-
Lipofectamine RNAiMAX transfection reagent or similar.[11]
-
Opti-MEM I Reduced Serum Medium or similar.
-
Appropriate cell culture medium.
-
6-well plates.
-
Cells to be transfected.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well to be transfected, dilute a specific amount of SphK1 siRNA (e.g., 120 nM) in Opti-MEM I medium.[8]
-
In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM I medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted Lipofectamine reagent. Mix gently and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-Lipofectamine complexes drop-wise to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.[7][8]
-
Validation of Knockdown: After the incubation period, harvest the cells to assess the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blotting) levels.[7]
Protocol for Inhibition of SphK1 using PF-543
This protocol outlines the general steps for treating cells with the pharmacological inhibitor PF-543. The optimal concentration and treatment duration will vary depending on the cell type and experimental endpoint.
Materials:
-
PF-543 inhibitor.
-
Dimethyl sulfoxide (DMSO) for stock solution preparation.
-
Appropriate cell culture medium.
-
Cells to be treated.
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of PF-543 in DMSO. Store the stock solution at -20°C or -80°C.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
Treatment:
-
On the day of the experiment, dilute the PF-543 stock solution to the desired final concentration in fresh cell culture medium. It is crucial to also prepare a vehicle control (medium with the same concentration of DMSO used for the highest PF-543 concentration).
-
Remove the old medium from the cells and replace it with the medium containing PF-543 or the vehicle control. Concentrations can range from nanomolar to micromolar depending on the cell line and desired effect.[1]
-
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours).[1]
-
Analysis: Following incubation, cells can be harvested for various downstream analyses, such as measurement of S1P levels, assessment of cell viability, or analysis of signaling pathway activation.
Visualizing the SphK1 Signaling Pathway and Experimental Logic
To better understand the context of SphK1 inhibition, the following diagrams illustrate the core signaling pathway and the logical workflow for comparing the two inhibitory methods.
Caption: The Sphingosine Kinase 1 (SphK1) signaling pathway.
Caption: Experimental workflow for comparing PF-543 and siRNA knockdown of SphK1.
Conclusion
Both PF-543 and siRNA-mediated knockdown are powerful tools for inhibiting SphK1 function and dissecting its role in cellular processes. Pharmacological inhibitors like PF-543 offer rapid, reversible, and dose-dependent inhibition, making them suitable for acute studies and preclinical models. However, the potential for off-target effects, even with highly selective compounds, must be considered.
In contrast, siRNA knockdown provides a high degree of target specificity at the genetic level and is ideal for studying the long-term consequences of protein depletion. Nevertheless, the efficiency of knockdown can vary between cell types, and potential off-target effects of the siRNA molecules themselves should be controlled for.
References
- 1. Inhibition of Sphingosine Kinase 1 Reduces Sphingosine-1-Phosphate and Exacerbates Amyloid-Beta-Induced Neuronal Cell Death in Mixed-Glial-Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SPHK1 gene modulators and how do they work? [synapse.patsnap.com]
- 3. Role of Sphingosine-1-Phosphate Signaling Pathway in Pancreatic Diseases | MDPI [mdpi.com]
- 4. Frontiers | Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases [frontiersin.org]
- 5. scbt.com [scbt.com]
- 6. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lentivirus-mediated siRNA knockdown of SPHK1 inhibits proliferation and tumorigenesis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Sphingosine Kinase 1 Regulates the Survival of Breast Cancer Stem Cells and Non-stem Breast Cancer Cells by Suppression of STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silencing of Sphingosine kinase 1 Affects Maturation Pathways in Mouse Neonatal Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of NVP-AAD777: A Procedural Guide
For laboratory professionals engaged in groundbreaking research and development, the responsible management of chemical reagents is paramount. This guide provides a comprehensive overview of the proper disposal procedures for NVP-AAD777, ensuring the safety of personnel and the protection of our environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines essential steps based on general laboratory best practices for chemical waste management.
Key Physicochemical Properties of this compound
Understanding the fundamental properties of a chemical is the first step toward its safe handling and disposal. Below is a summary of the available data for this compound.
| Property | Value |
| Chemical Name | N-(3,4-bis(trifluoromethyl)phenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine[1] |
| CAS Number | 300842-59-5 |
| Molecular Formula | C₂₂H₁₄F₆N₄[1] |
| Molecular Weight | 448.37 g/mol [1] |
| Appearance | Solid[1] |
Standard Disposal Procedures
The following procedures are based on established best practices for the disposal of non-hazardous chemical waste. It is crucial to always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and local regulations, which supersede any general recommendations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Lab coat
-
Nitrile gloves
Step 2: Waste Segregation
Proper segregation of chemical waste is critical to prevent accidental reactions and to ensure compliant disposal.
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for non-hazardous solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for chemical waste. If this compound has been mixed with hazardous materials, the entire mixture must be treated as hazardous waste.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. After rinsing, deface the label on the container before disposing of it in the appropriate laboratory trash stream, as per your institutional guidelines.
Step 3: Waste Collection and Pickup
Once the waste is properly segregated and containerized, arrange for its collection and disposal through your institution's EHS department.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures and consulting with your institutional safety experts, you contribute to a safer research environment and ensure the responsible management of chemical waste.
References
Personal protective equipment for handling NVP-AAD777
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling NVP-AAD777. Given the limited publicly available safety data specific to this compound, a potent kinase inhibitor, the following recommendations are based on best practices for handling similar hazardous compounds. It is imperative to supplement this guidance with a thorough review of your institution's specific safety protocols and any available manufacturer's safety data sheet (SDS).
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure risk when handling potent kinase inhibitors like this compound. The primary routes of exposure include inhalation, dermal contact, and accidental ingestion.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Use | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove's cuff should extend over the gown sleeve. | Prevents skin absorption. Double gloving provides an additional layer of protection.[1][2] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of low-permeability fabric (e.g., polyethylene-coated). | Protects skin and clothing from contamination.[1] Must be discarded as hazardous waste after use.[1] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder or solutions.[1] | Protects against splashes and aerosolized particles.[1][3][4] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified containment system to prevent inhalation.[1][3] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the designated work area.[1] |
Operational Plan for Safe Handling
A systematic approach is critical to minimize exposure risk during the handling of this compound. All procedures involving the solid compound or concentrated solutions should be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet.[3][4]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned.[4] Prepare the work area by lining it with a disposable absorbent bench protector.[4]
-
Weighing: If weighing the solid form, do so within the containment of a fume hood or biological safety cabinet to minimize powder dispersion.[3]
-
Reconstitution: When preparing solutions, slowly add the solvent to the solid compound to prevent splashing.[3][4]
-
Experimentation: Conduct all experimental procedures with the compound within a designated and contained area.
-
Decontamination: After handling, decontaminate all surfaces and equipment. Dispose of all contaminated disposable materials as hazardous waste.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
